molecular formula C11H12O2 B1583974 Methyl 2-benzylacrylate CAS No. 3070-71-1

Methyl 2-benzylacrylate

Cat. No.: B1583974
CAS No.: 3070-71-1
M. Wt: 176.21 g/mol
InChI Key: DQQJYBYIABSMFM-UHFFFAOYSA-N
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Description

Contextualization of Methyl 2-benzylacrylate within Contemporary Organic and Polymer Chemistry Research

This compound, also known as methyl α-benzylacrylate, is an α-substituted acrylic ester that serves as a crucial monomer and intermediate in organic and polymer chemistry. myskinrecipes.comguidechem.comcymitquimica.com Its structure, featuring a benzyl (B1604629) group attached to the α-carbon of the methyl acrylate (B77674) backbone, provides unique steric and electronic properties that influence its reactivity and the characteristics of its resultant polymers. In contemporary research, it is primarily investigated for its role in producing polymers and resins, specifically as a key monomer in the synthesis of acrylic-based materials. myskinrecipes.com

The presence of the benzyl group is significant; it can enhance the refractive index and glass transition temperature of polymers, thereby improving their optical and mechanical properties. guidechem.com Consequently, this compound and its parent compound, benzyl acrylate, are used as monomers for creating high refractive index polyacrylates. guidechem.com Acrylic polymers, in general, are valued for their versatility, with chemical, physical, and mechanical properties that can be finely tuned through structural modifications. tandfonline.com This positions this compound within the broader research effort to develop advanced polymers for applications in nanotechnology, medical devices, and construction materials. tandfonline.com Furthermore, it is recognized as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. guidechem.comrsc.org For instance, the related compound 2-benzylacrylic acid is an intermediate for the industrial synthesis of the anti-diarrheal drug Racecadotril. rsc.org

Historical Development and Evolution of Synthetic Strategies for Benzylacrylates

The synthesis of acrylate esters has evolved significantly over the years, moving from classical methods to more sophisticated catalytic strategies. Historically, the synthesis of benzylacrylates could be achieved through standard esterification procedures. A common method involves the reaction of 2-benzylacrylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst or a dehydrating agent like thionyl chloride. chemicalbook.com One documented synthesis route starts with benzylmalonic acid and paraformaldehyde, which react in the presence of diethylamine (B46881) to form 2-methylene-3-phenylpropanoic acid. This intermediate is then esterified using methanol and thionyl chloride to yield this compound. chemicalbook.com

More recent synthetic strategies focus on efficiency, selectivity, and the use of advanced catalytic systems. The Knoevenagel condensation is a fundamental process in synthetic organic chemistry used to produce derivatives of benzylidenemalononitrile (B1330407) and ethyl 2-cyano-3-phenylacrylate, which are structurally related to benzylacrylates. acs.org This reaction has been optimized using various catalysts and conditions, including microwave-assisted synthesis. acs.org

For benzyl acrylate itself, modern methods include the transesterification of methyl methacrylate (B99206) with benzyl alcohol. guidechem.com This can be facilitated by catalysts such as 2,6-di-tert-butyl-4-methylbenzenesulfonic acid magnesium. guidechem.com Furthermore, research into the direct functionalization of polymers has led to methods for producing poly(methyl methacrylate-co-benzyl methacrylate) through the transesterification of poly(methyl methacrylate) (PMMA) with benzyl alcohol, using lithium alkoxides generated from lithium diisopropylamide (LDA). nih.gov The development of synthetic strategies continues, with a focus on creating functional polymers and raspberry-like polymer composite particles through techniques like seeded polymerization and Pickering polymerization. rsc.org

Current Academic Challenges and Emerging Research Opportunities Pertaining to this compound

A primary challenge in the study of this compound lies in controlling the stereochemistry during polymerization. The synthesis of poly(methyl α-benzylacrylate) via radical polymerization has been a subject of investigation to understand the stereochemical configuration of the resulting polymer. acs.org Achieving stereospecific living radical polymerization is a significant goal in polymer science, as it allows for precise control over both the chain length and the tacticity of the polymer, which in turn dictates its material properties. acs.org

Emerging research opportunities are centered on the development of novel catalytic systems for reactions involving benzylacrylates. Palladium-catalyzed enantioselective 1,1-diarylation of benzyl acrylates has been reported, utilizing a chiral anion phase-transfer strategy to produce 3,3-diaryl propanoates with high enantioselectivity. nih.gov This highlights a trend towards creating complex, chiral molecules from acrylate precursors. Theoretical investigations, such as those into TiCl4-promoted cycloaddition reactions between cyclopenta-1,3-diene and benzyl acrylate, aim to understand and enhance stereoselectivity in these transformations. scispace.com

Another area of opportunity is the creation of novel functional materials. This includes the synthesis of graft copolymers, such as starch-g-poly(benzyl acrylate), to create biodegradable materials with tailored hydrophilic-hydrophobic properties. d-nb.info The study of poly(benzyl acrylate) (PBA) in non-traditional solvent systems, like ionic liquids, presents both a challenge and an opportunity to understand the conformational transitions of the polymer chain and design new polymer-IL composite materials. tandfonline.com The synthesis of polydimethylsiloxanes substituted with benzyl acrylate groups for photocrosslinking applications is another active research front. researchgate.net

Scope, Rationale, and Specific Objectives of Scholarly Investigations on this compound

Scholarly investigations into this compound are driven by the rationale that its unique structure can be harnessed to create advanced materials and complex organic molecules. The scope of this research is broad, encompassing fundamental studies of its reactivity to the development of practical applications.

A key objective is to understand and control its polymerization behavior. Studies on the free-radical polymerization of methyl α-benzylacrylate aim to determine kinetic parameters and characterize the resulting polymer. acs.org Research on the stereochemical configuration of poly(methyl α-benzylacrylate) seeks to elucidate the factors controlling tacticity. acs.org The thermal behavior and degradation mechanisms of its copolymers, such as starch-g-poly(benzyl acrylate), are studied to assess their stability and potential applications. d-nb.info

Another major focus is its use as a building block in organic synthesis. The rationale is to leverage its reactive double bond and benzyl group to construct more complex architectures. Objectives include developing enantioselective catalytic reactions, such as the 1,1-diarylation, to access chiral products. nih.gov Research also explores its use in multicomponent reactions, for example, in nickel-catalyzed alkylarylation processes. researchgate.net

The ultimate goal of much of this research is the creation of new materials with enhanced properties. Investigations into poly(benzyl acrylate) and its copolymers are aimed at developing materials with high refractive indices, specific thermal properties, and tailored solubility for applications ranging from optical materials to biomedical devices. guidechem.comtandfonline.comresearchgate.net

Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 3070-71-1 chemical-suppliers.eufluorochem.co.uk
Molecular Formula C₁₁H₁₂O₂ chemical-suppliers.eunih.gov
Molecular Weight 176.21 g/mol chemical-suppliers.eunih.gov
Appearance Liquid fluorochem.co.uk
Boiling Point (Predicted) ~261.1 °C at 760 mmHg chemical-suppliers.eu
Melting Point (Predicted) 11.80 °C chemical-suppliers.eu
Density (Predicted) ~1.0 g/mL chemical-suppliers.eu
Purity ≥95.0% fluorochem.co.ukaccelachem.com

Summary of Selected Research on Benzylacrylates

Research FocusKey FindingsReference
Radical Polymerization The synthesis and free-radical polymerization of methyl α-benzylacrylate have been successfully carried out and analyzed. acs.org
Stereochemistry The stereochemical configuration of poly(methyl α-benzylacrylate) synthesized by radical polymerization has been determined. acs.org
Copolymerization Starch-g-poly(benzyl acrylate) copolymers were prepared, showing variable hydrophilic-hydrophobic properties and insolubility in common organic solvents. d-nb.info
Polymer Modification Poly(methyl methacrylate) (PMMA) can be modified by transesterification with benzyl alcohol to produce copolymers with up to 65% functionalization. nih.gov
Enantioselective Catalysis An enantioselective 1,1-diarylation of benzyl acrylates was developed using palladium catalysis with a chiral anion phase-transfer strategy, achieving high enantioselectivities. nih.gov
Polymer Properties Poly(benzyl acrylate) (PBA) exhibits high thermal and photochemical stability. Its conformational transitions in ionic liquid-water mixtures are a subject of simulation studies. tandfonline.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-benzylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJYBYIABSMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341793
Record name methyl 2-benzylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3070-71-1
Record name methyl 2-benzylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for Methyl 2 Benzylacrylate

Established Synthetic Pathways for the Formation of Methyl 2-benzylacrylate

Several foundational organic reactions have been successfully adapted for the synthesis of this compound. These include the direct esterification of its corresponding carboxylic acid, olefination reactions to construct the carbon-carbon double bond, and condensation reactions.

Esterification Reactions and Their Catalytic Variants in Benzylacrylate Synthesis

The most direct route to this compound is the esterification of its parent carboxylic acid, 2-benzylacrylic acid. The Fischer-Speier esterification, a long-established method, involves the reaction of a carboxylic acid with an alcohol under acidic catalysis. wikipedia.orglookchem.com This equilibrium-driven process typically utilizes an excess of the alcohol and often requires the removal of water to drive the reaction to completion. masterorganicchemistry.com

Commonly employed homogeneous acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). wikipedia.orgnumberanalytics.com While effective, these catalysts can be corrosive and difficult to separate from the final product. researchgate.net In a specific documented synthesis, 2-benzylacrylic acid was converted to this compound in quantitative yield by treatment with thionyl chloride (SOCl₂) in methanol (B129727) at room temperature. In this case, thionyl chloride reacts with methanol to form HCl in situ, which then catalyzes the esterification.

Alternative catalytic systems have been explored to overcome the limitations of traditional acid catalysts. For instance, a patent describes the use of methanesulfonic acid for the esterification of acrylic acid, noting high catalytic efficiency and a better color profile for the product compared to sulfuric acid. google.com Lewis acids are also viable catalysts for this transformation. wikipedia.org The choice of catalyst is crucial for optimizing yield and minimizing side reactions.

Table 1: Catalytic Variants in the Esterification of 2-Benzylacrylic Acid

Catalyst Reagents Conditions Yield Reference
Thionyl Chloride 2-Benzylacrylic acid, Methanol Room Temperature, 18 hours 100% researchgate.net
p-Toluenesulfonic acid 2-(benzyl acrylamide) acetic acid, Benzyl (B1604629) alcohol 50-120 °C 91.7% google.com

Olefination Processes, Including Wittig and Horner-Wadsworth-Emmons Reactions, for this compound Construction

Olefination reactions provide a powerful means of forming the characteristic C=C double bond of acrylates. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting carbonyl compounds into alkenes. mnstate.eduwikipedia.org

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of this compound, this would conceptually involve the reaction of a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane, with phenylacetaldehyde, or alternatively, the reaction of an appropriate benzyl-substituted ylide with methyl glyoxylate. The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.com The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides typically favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. wikipedia.org A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.org This reaction is particularly effective for creating α,β-unsaturated esters with high (E)-selectivity. researchgate.net

Table 2: One-Pot Horner-Wadsworth-Emmons Synthesis of α-Substituted Acrylates

Phosphonate (B1237965) Reagent Alkylating Agent Base (Step 1) / Base (Step 2) Solvent Yield Reference
Triethyl phosphonoacetate Benzyl bromide t-BuOK / K₂CO₃ DMF 86% researchgate.netthieme-connect.com

Knoevenagel Condensation Followed by Esterification or Decarboxylation Routes

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, typically followed by dehydration to form a C=C bond. beilstein-journals.org This reaction is a classic and versatile C-C bond-forming strategy. chembk.com

A well-documented synthesis of 2-benzylacrylic acid, the direct precursor to this compound, utilizes this pathway. The process begins with the Knoevenagel condensation of benzylmalonic acid with paraformaldehyde, using a catalytic amount of a weak base like diethylamine (B46881). researchgate.net The reaction is warmed to reflux, and the intermediate likely undergoes spontaneous decarboxylation under these conditions to yield 2-benzylacrylic acid as the main product in high yield (90%). researchgate.net

Following the formation of 2-benzylacrylic acid, a subsequent esterification step, as detailed in section 2.1.1, is performed to obtain the final this compound. researchgate.net This two-step sequence, starting from readily available materials, represents a robust and high-yielding pathway to the target compound. The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, as it facilitates the decarboxylation step. organic-chemistry.org

Exploration of Novel or Emerging Synthetic Routes to this compound

Research into more atom-economical and efficient syntheses has led to the exploration of novel transition metal-catalyzed reactions.

One promising area is palladium-catalyzed cross-coupling reactions . A reported method details the synthesis of functionalized alkyl 2-benzylacrylates through the palladium-catalyzed reaction of Baylis-Hillman bromides with triarylbismuth reagents. researchgate.net This approach offers a direct way to construct the target structure with high atom economy.

Another emerging strategy is the palladium-catalyzed alkoxycarbonylation of alkynes . This involves the reaction of an alkyne with carbon monoxide and an alcohol. For the synthesis of this compound, a suitable substrate would be 3-phenyl-1-propyne. fishersci.fisigmaaldrich.com In the presence of a palladium catalyst system, this alkyne could undergo methoxycarbonylation to regioselectively form the desired branched α,β-unsaturated ester. lookchem.com While a specific application of this reaction to produce this compound is not extensively detailed, the methodology is well-established for the synthesis of related acrylates and represents a modern, catalytic alternative to classical methods. lookchem.comgoogle.com

Catalysis in this compound Synthesis and Functionalization

Catalysis is central to nearly all synthetic routes for this compound, playing a critical role in controlling reaction rates, improving yields, and directing selectivity.

Homogeneous Catalysis Approaches for Improved Yield and Selectivity

Homogeneous catalysts, which exist in the same phase as the reactants, are prevalent in the synthesis of this compound. uu.nl Their primary advantage lies in the high selectivity and activity that can be achieved because the catalyst's active sites are well-defined and uniformly accessible. researchgate.net

In esterification reactions , homogeneous acid catalysts like sulfuric acid, p-toluenesulfonic acid, or in situ generated HCl from thionyl chloride are used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the alcohol. numberanalytics.comresearchgate.netresearchgate.net The choice of catalyst and conditions can be tuned to maximize the conversion to the ester. researchgate.net

For the Knoevenagel condensation , weakly basic amines such as diethylamine or pyridine act as homogeneous catalysts. researchgate.netorganic-chemistry.org They facilitate the deprotonation of the active methylene compound (e.g., benzylmalonic acid) to generate a nucleophilic enolate, which then attacks the carbonyl electrophile (formaldehyde). chembk.com

In modern palladium-catalyzed routes , the performance of the homogeneous catalyst is highly dependent on the nature of the ligands coordinated to the metal center. researchgate.net Ligands influence the steric and electronic properties of the palladium complex, which in turn dictates its catalytic activity and selectivity. researchgate.net For example, in the alkoxycarbonylation of alkynes, the choice of phosphine (B1218219) ligands can control the regioselectivity, favoring the formation of either linear or branched ester products. lookchem.com Similarly, in cross-coupling reactions, the ligand framework is essential for facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, leading to improved yields and functional group tolerance. researchgate.netnih.gov

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
2-Benzylacrylic acid
Methanol
Sulfuric acid
p-Toluenesulfonic acid
Thionyl chloride
Methanesulfonic acid
(Carbomethoxymethylene)triphenylphosphorane
Phenylacetaldehyde
Methyl glyoxylate
Triphenylphosphine oxide
Triethyl phosphonoacetate
Benzyl bromide
Sodium hydride
Potassium tert-butoxide
Formaldehyde (B43269)
Benzylmalonic acid
Paraformaldehyde
Diethylamine
Pyridine
3-Phenyl-1-propyne
Carbon monoxide
Triarylbismuth

Development and Application of Heterogeneous Catalysis Systems

The development of heterogeneous catalysts represents a significant advance in the synthesis of acrylates, including this compound. These systems, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer substantial advantages in terms of catalyst recovery, reusability, and product purification, which are critical for industrial-scale production. researchgate.net

Research into heterogeneous catalysis for acrylate (B77674) synthesis has explored various materials. Ion-exchange resins, such as Amberlite™ and Dowex™, have been effectively used as solid Brønsted acid catalysts for the esterification of acrylic acid with polyalcohols. mdpi.com These catalysts facilitate the reaction under solvent-free conditions, and their performance can be tuned based on properties like total exchange capacity, particle size, and degree of crosslinking. mdpi.com For instance, in the synthesis of trimethylolpropane (B17298) triacrylate, introducing an air flow to remove water, a byproduct of esterification, significantly improved the yield and conversion when using these resin-based catalysts. mdpi.com

Another important class of heterogeneous catalysts involves metals supported on solid materials. A rhenium-on-carbon (Re/C) catalyst has been successfully employed for the deoxydehydration of bio-based glyceric acid to produce acrylic acid and methyl acrylate. rsc.org This process is notable as it avoids the use of gaseous hydrogen, relying on the alcohol solvent as a hydrogen source. rsc.orgresearchgate.net Similarly, palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation and coupling reactions, although its effectiveness can vary based on particle size and distribution on the support. researchgate.netchemrxiv.org The Heck reaction, a cornerstone for C-C bond formation in synthesizing substituted acrylates, has also been adapted to use supported palladium catalysts to improve recyclability and minimize metal leaching into the product. researchgate.netmdpi.com

The table below summarizes various heterogeneous catalyst systems relevant to the synthesis of acrylates and their precursors.

Catalyst SystemSupport/TypeReaction TypeKey Findings/AdvantagesReference
Amberlite™ 120 IR (H+) / Amberlyst® 15Ion-Exchange ResinEsterificationEffective for solvent-free synthesis; performance depends on physical properties and water removal. mdpi.com
Re/CRhenium on CarbonDeoxydehydration (DODH)Enables conversion of bio-based glyceric acid to acrylic acid/esters without gaseous H2. rsc.org
KU-2.8 H-formCation-exchange resinEsterificationStudied for the synthesis of 2-hydroxyethyl(met)acrylates, yielding up to 87.5%. akj.az
Pd(OAc)2 on solid supportPalladium on various supportsHeck CouplingImmobilization of the catalyst facilitates recycling and reduces metal contamination in the product. researchgate.net

Biocatalytic Synthesis of this compound Derivatives

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes, acting as natural catalysts, can facilitate complex chemical transformations with remarkable precision. In the context of this compound, biocatalysis is particularly valuable for producing chiral derivatives, which are crucial building blocks in pharmaceuticals.

One of the most prominent applications of biocatalysis in this area is the kinetic resolution of racemic mixtures. Penicillin G acylase (PGA), an enzyme widely used in the pharmaceutical industry for producing antibiotic precursors, has demonstrated significant utility. nih.govcuni.cz It belongs to the N-terminal nucleophilic hydrolase superfamily and can selectively hydrolyze amide bonds. nih.gov This enantioselectivity allows for the separation of racemic mixtures into their constituent enantiomers. For example, PGA has been used for the resolution of racemic amino acids and related chiral compounds, which is a strategy directly applicable to creating chiral precursors for complex acrylate derivatives. nih.govacs.org

A specific application involves the synthesis of phosphinic pseudopeptides, which can act as enzyme inhibitors. In one such synthesis, a racemic N-phenylacetyl derivative of an aminophosphinic acid was resolved using Penicillin G amidase (PcAm) from E. coli. The enzyme selectively hydrolyzed the N-phenylacetyl group of one enantiomer, allowing for the separation of the acylated (R)-enantiomer from the deacylated (S)-enantiomer with high purity.

The following table details a key biocatalytic application relevant to the synthesis of this compound derivatives.

Reaction TypeEnzyme (Source)Substrate TypeOutcomeReference
Enantioselective Hydrolysis (Kinetic Resolution)Penicillin G Amidase (PGA) (E. coli)Racemic N-acylated amino compoundsSeparation of enantiomers for synthesis of chiral building blocks. nih.govcuni.cz
Lipase-catalyzed ResolutionLipase (B570770) (e.g., from Candida antarctica)Racemic alkanolaminesSynthesis of novel chiral N-(2-hydroxylalkyl)-acrylamides. tandfonline.com

Application of Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly guiding synthetic strategies to minimize environmental impact. These principles focus on improving efficiency, reducing waste, and utilizing sustainable resources.

Solvent-Free and Solvent-Minimizing Methodologies

A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Research has demonstrated the feasibility of synthesizing acrylates under solvent-free conditions. One effective approach is mechanochemistry, where reactions are induced by grinding solid reactants together. researchgate.net For instance, the Wittig reaction between an arsonium (B1239301) ylide and various aldehydes has been performed by grinding to produce (E)-ethyl-3-aryl-acrylates in high yields without any solvent. researchgate.netscientific.net This method offers advantages of simple workup, mild conditions, and environmental friendliness. researchgate.net

Heterogeneous catalysis also enables solvent-free processes. The esterification of acrylic acid with polyols to form polyacrylates has been successfully carried out using solid acid catalysts like ion-exchange resins in the absence of a solvent. mdpi.comisuschem.it Similarly, lipase-catalyzed enzymatic processes have been developed in miniaturized, continuous-flow reactors for acrylate synthesis without any solvent, showcasing a combination of green chemistry and process intensification. rsc.org

Atom Economy and Reaction Efficiency Studies in Synthetic Design

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful.

Addition and rearrangement reactions are ideal, with a theoretical atom economy of 100%. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. For instance, the Heck reaction, while powerful for creating C-C bonds to form products like this compound, is not perfectly atom-economical as it produces a stoichiometric amount of salt byproduct from the base used. mdpi.comuwindsor.ca

Synthetic design aims to maximize atom economy by choosing appropriate reaction pathways. For example, the direct carbonylation of alkynes is a highly atom-economical route to α,β-unsaturated esters. acs.org Another strategy is the use of catalytic transfer-hydrogenative C-C bond formations, which merge redox events with bond formation, avoiding stepwise processes and maximizing the incorporation of atoms from the starting materials into the product.

Utilization of Sustainable Reagents and Renewable Feedstocks

The transition from petrochemical feedstocks to renewable, bio-based resources is a fundamental goal for sustainable chemical production. Both the acrylate and the benzyl moieties of this compound can potentially be derived from biomass.

Acrylic Acid from Renewable Resources: The production of bio-based acrylic acid is an area of intense research. nexanteca.com Key pathways start from common biomass-derived platform chemicals:

From Glycerol (B35011): Glycerol, a major byproduct of biodiesel production, can be dehydrated to acrolein, which is then oxidized to acrylic acid.

From Sugars/Cellulose (B213188): Sugars (like glucose from starch or cellulose) can be fermented to produce intermediates such as lactic acid or 3-hydroxypropionic acid (3-HP), which can then be dehydrated to yield acrylic acid. researchgate.net A novel route involves the rhenium-catalyzed deoxydehydration of glyceric acid (derived from glycerol oxidation) directly to acrylic acid. rsc.org

Benzyl Precursors from Renewable Resources: The aromatic benzyl group can be sourced from lignin, one of the most abundant biopolymers and a major waste product of the paper industry. rsc.orgresearchgate.net Lignin is a complex polymer built from phenylpropanoid units, making it the largest renewable source of aromatic compounds like benzaldehyde (B42025) or benzoic acid, which are precursors to benzyl alcohol. rsc.orgresearchgate.net

The table below outlines potential renewable feedstocks for the key precursors of this compound.

PrecursorRenewable FeedstockIntermediate(s)Key Conversion ProcessReference
Acrylic AcidGlycerol (from Biodiesel)AcroleinDehydration, then Oxidation researchgate.net
Acrylic AcidSugars/CelluloseLactic Acid / 3-Hydroxypropionic AcidFermentation, then Dehydration researchgate.net
Benzyl AlcoholLignin (from Wood/Biomass)Benzaldehyde / Benzoic AcidDepolymerization and chemical conversion rsc.orgresearchgate.net
Generic AcrylatesFurfural (from Hemicellulose)5-HydroxyfuranoneOxidation, then thermal condensation acs.org

Optimization of Reaction Conditions and Process Intensification Strategies

To maximize yield, selectivity, and efficiency, the optimization of reaction conditions is a critical step in developing any synthetic protocol. This involves systematically varying parameters such as temperature, pressure, solvent, catalyst type and loading, and reagent concentrations. For palladium-catalyzed reactions like the Heck or Suzuki couplings used to synthesize acrylate derivatives, extensive screening is often performed. organic-chemistry.orgmdpi.commdpi.com For example, in the synthesis of α-benzyl-β-keto esters, a systematic screening of palladium catalysts, bases, additives, and solvents led to the identification of an optimal system that significantly improved yields. organic-chemistry.org

The following interactive table provides a generalized example of how reaction parameters are optimized for a palladium-catalyzed C-C coupling reaction to produce an acrylate derivative, based on findings from multiple studies.

Parameter VariedCondition TestedObserved Effect on Yield/SelectivityReference
CatalystPd(OAc)₂Moderate to good yield, common starting point. mdpi.com
Pd(PPh₃)₄Often effective but can be sensitive to air/moisture. mdpi.com
Pd(dbpf)Cl₂Found to be highly effective for challenging substrates, leading to improved yields. organic-chemistry.org
SolventTolueneCommonly used, good for many coupling reactions. mdpi.com
DMF / DMAPolar aprotic solvents that can increase reaction rates and solubility, often optimal. organic-chemistry.org
DioxaneCan be optimal, leading to high yields (e.g., 94% in one furan (B31954) synthesis). mdpi.com
BaseNEt₃ (Triethylamine)Common organic base, effective in many cases. mdpi.com
K₂CO₃ / Cs₂CO₃Inorganic bases, often used and can be crucial for reaction success. mdpi.com
TemperatureRoom TemperatureDesirable for energy efficiency but often results in slow or no reaction.
80-120 °CElevated temperatures are typically required to achieve good conversion and reaction rates. organic-chemistry.orgmdpi.com

Beyond optimizing batch reactions, process intensification aims to develop radically new equipment and processing methods. A leading strategy is the move from batch to continuous-flow synthesis. canterbury.ac.nz Continuous-flow reactors, such as microreactors or packed-bed systems, offer superior control over heat and mass transfer, improved safety, and the potential for straightforward scaling.

A compelling example is the synthesis of bio-derived acrylate monomer precursors. A reaction that took 20 hours in a traditional batch reactor was accelerated to a residence time of less than one minute in a pressurized thermal flow reactor operating at a superheated temperature of 200 °C. acs.orgnih.govacs.org This dramatic reduction in reaction time, from hours to seconds, showcases the transformative potential of process intensification, enabling projected productivities of over 700 grams per day from a reactor with a volume of only 3 mL. acs.orgnih.gov This approach not only speeds up synthesis but also allows for the "telescoping" of multiple reaction steps into a single, continuous process without intermediate purification, further boosting efficiency. nih.govchemrxiv.org

Parametric Studies for Reaction Temperature, Pressure, and Concentration

Reaction Temperature: Temperature is a critical parameter that directly influences the rate of reaction. For the HWE reaction, studies have explored conditions ranging from room temperature to the reflux temperature of the solvent. thieme-connect.com In a one-pot procedure involving the initial alkylation of a phosphonoacetate with benzyl bromide, followed by a methylenation step, conducting the reaction at elevated temperatures generally leads to higher yields and shorter reaction times. thieme-connect.com For instance, the alkylation step to form the benzyl-substituted phosphonate intermediate shows superior results at the reflux temperature of the solvent compared to room temperature. thieme-connect.com

Similarly, in Fischer esterification, where 2-benzylacrylic acid would be reacted with methanol, temperature plays a major role. Studies on analogous esterification reactions show that increasing the temperature significantly improves the reaction conversion rate. researchgate.net However, excessively high temperatures can promote side reactions, such as polymerization of the acrylate product, necessitating a carefully optimized thermal window. For example, in the polymerization of benzyl acrylate, thermal degradation has been observed at temperatures between 260°C and 300°C. researchgate.net While synthesis occurs at much lower temperatures, this highlights the thermal sensitivity of the acrylate functional group.

Pressure: The influence of pressure on common liquid-phase synthesis routes for this compound, such as HWE or Fischer esterification at moderate temperatures, is generally minimal. These reactions are typically conducted at atmospheric pressure in standard laboratory and industrial reactors. However, in processes involving volatile reagents or gaseous byproducts, or when operating temperatures are near the boiling point of the solvent or reactants, pressure can become a significant factor. For example, in the polymerization of related acrylate monomers, moderate pressure (20-30 atm) is sometimes applied to prevent the monomer from boiling. researchgate.net For scalable synthesis in a continuously operated reactor, maintaining a constant pressure can be crucial for process stability and to ensure reactants remain in the liquid phase.

Concentration: The concentration of reactants, catalysts, and reagents is a pivotal factor in controlling both reaction yield and selectivity. In the HWE reaction, the molar ratio of the base to the phosphonate reagent and the aldehyde is carefully controlled. beilstein-journals.orgresearchgate.net A particularly striking example of concentration's role is seen in controlling the stereoselectivity of the resulting alkene. In an HWE-type reaction, using an excess of the base (e.g., NaHMDS) relative to the phosphonate reagent can strongly favor the formation of the (E)-isomer of the α,β-unsaturated ester. thieme-connect.de Conversely, using an excess of the phosphonate reagent can dramatically shift the selectivity to favor the (Z)-isomer. thieme-connect.de This demonstrates that precise control over reactant ratios is essential for producing the desired product isomer.

For Fischer esterification, the reaction is an equilibrium process. masterorganicchemistry.com According to Le Chatelier's principle, using a large excess of one reactant, typically the alcohol (methanol), can shift the equilibrium towards the product side, thereby increasing the yield of the ester. masterorganicchemistry.com The concentration of the acid catalyst (e.g., sulfuric acid, tosic acid) also directly impacts the reaction rate; however, excessively high catalyst concentrations can promote undesirable side reactions like dehydration or polymerization. researchgate.netmasterorganicchemistry.com

The following interactive tables summarize the impact of these parameters on the synthesis.

Table 1: Parametric Influence on Horner-Wadsworth-Emmons (HWE) Synthesis This table illustrates the typical effects of key parameters on the HWE reaction for producing α-substituted acrylates, based on optimization studies. thieme-connect.comthieme-connect.de

ParameterConditionTypical Effect on Yield/SelectivityReference
Temperature Room Temperature vs. RefluxReflux temperature generally provides superior yields for the alkylation step. thieme-connect.com
Base/Solvent NaH in THFGood yield and purity. thieme-connect.com
t-BuOK in DMFSuperior yield and purity. thieme-connect.com
Concentration Excess Base (e.g., NaHMDS)Favors E-isomer formation (up to 100:0 E/Z). thieme-connect.de
Excess Phosphonate ReagentFavors Z-isomer formation (up to 2:98 E/Z). thieme-connect.de

Table 2: Parametric Influence on Fischer Esterification This conceptual table outlines the expected influence of parameters on the direct esterification of 2-benzylacrylic acid with methanol, based on general esterification principles. researchgate.netmasterorganicchemistry.com

ParameterConditionExpected Effect on Yield/RateRationale
Temperature IncreaseIncreases reaction rate.Provides energy to overcome activation barrier.
DecreaseDecreases reaction rate.Slower kinetics.
Concentration Excess MethanolIncreases yield.Shifts equilibrium towards product formation.
Stoichiometric MethanolLower equilibrium conversion.Equilibrium limitation.
Catalyst Conc. IncreaseIncreases reaction rate.More catalytic sites available.
DecreaseDecreases reaction rate.Fewer catalytic sites available.

Reactor Design and Engineering for Scalable Synthesis

For the synthesis of this compound via routes like HWE or Fischer esterification, batch reactors or semi-batch reactors are commonly employed at the laboratory and pilot scale. These reactors offer flexibility for multi-step processes and are relatively simple to operate. For a typical batch esterification, the carboxylic acid, a large excess of methanol, and a catalyst would be charged to a stirred tank reactor equipped with a heating/cooling jacket to control the temperature and a condenser to return the volatile methanol to the reaction vessel.

For larger, continuous production, a Continuous Stirred-Tank Reactor (CSTR) or a series of CSTRs would be advantageous. A CSTR allows for consistent product quality and better temperature control due to its steady-state operation, which is crucial for managing the exothermic nature of some synthesis steps and preventing thermal runaway or unwanted polymerization. acs.org The continuous removal of product and addition of reactants facilitate high-throughput manufacturing.

Alternatively, a Plug Flow Reactor (PFR) , such as a tubular reactor, could be employed. PFRs are highly efficient for simple, fast reactions and offer excellent heat transfer capabilities, which is beneficial for managing reaction exotherms. acs.org Continuous flow systems, in general, provide enhanced safety, improved reproducibility, and are often more efficient for large-scale operations compared to batch processes. acs.org For the Fischer esterification, a PFR could be designed as a reactive distillation column. In this setup, the esterification reaction and the separation of the water byproduct occur simultaneously. The continuous removal of water from the reaction zone shifts the equilibrium towards the product, driving the reaction to higher conversion and potentially simplifying downstream purification.

The choice of construction materials for the reactor is also critical. Stainless steel is a common choice, but for reactions involving strong acid catalysts like sulfuric acid, corrosion-resistant alloys or glass-lined reactors may be necessary to ensure the longevity of the equipment and prevent contamination of the product. The reactor system must also include robust control systems for monitoring and adjusting temperature, pressure, and reactant flow rates to maintain optimal conditions and ensure process safety.

Reactivity and Mechanistic Studies of Methyl 2 Benzylacrylate

Polymerization Reactions of Methyl 2-benzylacrylate

The polymerization of this compound can be achieved through several mechanistic pathways, each offering distinct control over the resulting polymer's architecture and properties. The presence of the α-benzyl group introduces significant steric and electronic effects that influence the monomer's reactivity.

Radical Polymerization Mechanisms, Kinetics, and Controlled Polymerization (ATRP, RAFT)

Radical polymerization is a common method for vinyl monomers like this compound. The process involves initiation, propagation, and termination steps. rsc.org The polymerization of α-substituted acrylates, such as this compound, can be initiated using standard radical initiators. However, studies on analogous α-substituted acrylic esters show that polymerization is often slow, resulting in polymers of low molecular weight due to steric hindrance from the bulky α-substituent. researchgate.net For instance, the radical polymerization of methyl α-benzylacrylate has been studied, and the stereochemical configuration of the resulting polymer has been analyzed, indicating the influence of the benzyl (B1604629) group on the propagation step. acs.org

The kinetics of radical polymerization can be complex. For many acrylate (B77674) polymerizations, the rate dependence deviates from first-order with respect to the monomer concentration, which can be attributed to factors like the concentration of monomer in the initiation step or gel effects. researchgate.net

Controlled Radical Polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer enhanced control over molecular weight, polydispersity, and polymer architecture. researchgate.netcmu.edu

ATRP: In ATRP, a transition metal complex (e.g., a copper complex) reversibly activates and deactivates the growing polymer chain, allowing for a controlled "living" polymerization. cmu.edu While specific kinetic data for the ATRP of this compound is not readily available, studies on the closely related Benzyl Methacrylate (B99206) (BzMA) provide insight. The ATRP of BzMA, using various copper/ligand systems, yields well-defined polymers. researchgate.net The rate of polymerization in ATRP is typically first-order with respect to monomer concentration and is influenced by the choice of initiator, ligand, and temperature. researchgate.netmdpi.com

RAFT: RAFT polymerization utilizes a chain transfer agent (RAFT agent) to mediate the polymerization via a degenerative chain transfer mechanism. cmu.edu This allows for the synthesis of polymers with low polydispersity. Studies on the RAFT polymerization of Benzyl Methacrylate (BzMA) show that high monomer conversions can be achieved under controlled conditions, for example, using blue light initiation. libretexts.org The kinetics are typically first-order with respect to monomer concentration, and the rate is influenced by factors such as temperature and RAFT agent concentration. rsc.orglibretexts.org

Table 1: Kinetic Parameters for Controlled Radical Polymerization of Related Monomers

MonomerPolymerization MethodInitiator/Catalyst/AgentTemperature (°C)Conversion (%)Time (h)Polydispersity (Mw/Mn)
Benzyl MethacrylateRAFT (Blue Light)BAPO Photo-initiator25~952~1.1-1.3
Benzyl MethacrylateATRPEBiB/PMDETA/CuBr90>90~41.13-1.63
Methyl MethacrylateATRPAIBN/CuIICl2/bpy130>90~5<1.5
StyreneRAFTXanthate Agent120>90~8~1.1-1.2

This table presents data from studies on related methacrylate and acrylate monomers to illustrate typical kinetic and control parameters achievable with ATRP and RAFT techniques. Data sourced from multiple studies. researchgate.netresearchgate.netlibretexts.org

Anionic Polymerization Pathways and Stereocontrol in Polymerization

Anionic polymerization is a powerful method for producing polymers with well-defined structures and narrow molecular weight distributions. However, for acrylate monomers, it is often complicated by side reactions, such as intramolecular cyclization and reaction with the ester group. tandfonline.com These side reactions typically necessitate low polymerization temperatures (e.g., -78 °C). vaia.com

The polymerization of α-substituted acrylates like this compound can proceed via anionic mechanisms, often yielding high polymers in good yields at low temperatures. researchgate.net The bulky α-benzyl group can influence the stereochemistry of the resulting polymer. Anionic polymerization of α-(alkoxymethyl)acrylates has been shown to produce highly isotactic polymers due to a chelating effect between the ester, the α-substituent's ether oxygen, and the lithium counter-ion at the propagating chain end. libretexts.org A similar coordination effect might be anticipated with this compound, potentially influencing stereocontrol during polymerization, although the benzyl group lacks a heteroatom for strong chelation. The stereospecific anionic polymerization of other α-substituted acrylates has been achieved, suggesting that control over the tacticity of poly(this compound) is feasible. researchgate.net

Cationic Polymerization and Living Polymerization Techniques

Cationic polymerization is generally not a suitable method for acrylate monomers, including this compound. kpi.ua This is because the ester group is strongly electron-withdrawing, which destabilizes the adjacent carbocation that would be formed during the propagation step. kpi.ua Monomers that undergo cationic polymerization typically possess electron-donating groups that can stabilize the cationic propagating center. tandfonline.comengconfintl.org Therefore, the literature on the cationic polymerization of this compound is sparse, as this pathway is mechanistically unfavorable.

Living polymerization, where chain termination and transfer reactions are absent, is not a distinct mechanism but rather a characteristic of certain polymerization processes. libretexts.org Both anionic polymerization under specific conditions and controlled radical polymerization techniques like ATRP and RAFT can exhibit living characteristics. This allows for the synthesis of polymers with controlled molecular weights, low polydispersities, and complex architectures such as block copolymers. researchgate.netcmu.edu

Copolymerization Studies with Diverse Monomers for Property Modulation

Copolymerization is a versatile strategy to tailor the properties of polymers. By incorporating a second, different monomer into the polymer chain, properties such as glass transition temperature, solubility, and mechanical strength can be systematically modulated. This compound can be copolymerized with a variety of other monomers.

The reactivity of monomers in copolymerization is described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopolymerization) or the other monomer (copolymerization). Studies on similar systems, such as the copolymerization of methyl acrylate (MA) with methyl methacrylate (MMA), provide insight into the expected behavior. frontiersin.orgtandfonline.com For the BA/MMA system, literature values for reactivity ratios are available. tandfonline.comtue.nl

While specific reactivity ratios for this compound are not widely reported, data from related systems, such as Benzyl Methacrylate (BzMA) with other monomers, can be informative. For example, in the ATRP copolymerization of BzMA (M1) and ethyl methacrylate (EMA) (M2), the reactivity ratios were found to be r₁ = 0.812 and r₂ = 1.162. researchgate.net This suggests a tendency towards random incorporation of both monomers. The copolymerization of N-vinylpyrrolidone (NVP) and Benzyl Methacrylate (BzMA) via RAFT has also been studied, with results indicating a much greater probability for the incorporation of BzMA units over NVP units.

Table 2: Reactivity Ratios for Copolymerization of Related Acrylate and Methacrylate Monomers

Monomer 1 (M1)Monomer 2 (M2)Polymerization Methodr₁r₂System Tendency
Benzyl MethacrylateEthyl MethacrylateATRP0.8121.162Random/Alternating
Styrene2-Ethylhexyl AcrylateATRP1.240.71Blocky (Styrene)
n-Butyl AcrylateMethyl MethacrylateFRP0.482.38Blocky (MMA)
Methyl AcrylateVinyl Acetate (B1210297)FRP6.10.0087Blocky (MA)

This table summarizes reactivity ratios from various studies on related monomers to illustrate copolymerization behavior. FRP = Free Radical Polymerization. Data sourced from multiple studies. researchgate.nettue.nl

Cycloaddition Reactions Involving this compound

This compound, with its electron-deficient alkene double bond, is a potential dienophile for cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions and Investigations into Regio- and Stereoselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reaction is highly valuable in organic synthesis due to its ability to form cyclic structures with a high degree of stereochemical control.

As a dienophile, this compound's reactivity is enhanced by the electron-withdrawing ester group. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. researchgate.net For example, substituents that are cis on the alkene will remain cis in the resulting cyclohexene (B86901) ring.

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the issue of regioselectivity arises. Two different constitutional isomers, often referred to as "ortho" (1,2-substituted) and "meta" (1,3-substituted), can potentially form. Generally, the formation of "ortho" and "para" (1,4-substituted, depending on the diene) products is electronically favored over the "meta" product. researchgate.net

The stereoselectivity of the Diels-Alder reaction also includes the preference for the endo product over the exo product. This is known as the Alder-Stein rule. The endo orientation is favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the p-orbitals of the diene in the transition state. However, the presence of a bulky α-substituent, such as the benzyl group in this compound, can lead to steric repulsion in the endo transition state, potentially favoring the formation of the exo product. Studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with methyl methacrylate (which has an α-methyl group) show a greater tendency towards the formation of the exo cycloadduct compared to methyl acrylate. cmu.edu A similar effect would be expected for this compound.

Table 3: Factors Influencing Selectivity in Diels-Alder Reactions

FactorInfluence on SelectivityExpected Outcome for this compound
Electronic Effects The electron-withdrawing ester group activates the dienophile. Governs regioselectivity ("ortho"/"para" favored).Good reactivity. Predictable regiochemistry based on diene electronics.
Stereospecificity The stereochemistry of the dienophile's double bond is conserved in the product.Not applicable as the double bond is terminal, but substituents on the diene would have their relative stereochemistry conserved.
Endo/Exo Selectivity Secondary orbital interactions favor the endo product. Steric hindrance can favor the exo product.The bulky α-benzyl group is expected to create steric hindrance, likely increasing the proportion of the exo product compared to unsubstituted acrylates.

1,3-Dipolar Cycloadditions for Heterocycle Synthesis

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles. organic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile, such as an alkene, in a concerted, pericyclic process. researchgate.net this compound can serve as a dipolarophile in such reactions. The regioselectivity and stereoselectivity of these cycloadditions are key aspects of their utility in synthesis.

Research has shown that the reaction of an isopropyl ester nitrone with this compound results in a 1,3-dipolar cycloaddition with high diastereoselectivity, comparable to that observed with methyl methacrylate. duke.edu The regiochemistry of such cycloadditions, which determines the substitution pattern on the resulting isoxazolidine (B1194047) ring, can often be predicted using frontier molecular orbital (FMO) theory. duke.edu Most nitrone-olefin cycloadditions are classified as Type II interactions, where the energy differences between both the HOMO of the nitrone and the LUMO of the dipolarophile, and the LUMO of the nitrone and the HOMO of the dipolarophile, are similar and influence the reaction's progression. duke.edu

The cycloaddition of diazomethane (B1218177) with substituted methyl acrylates has been studied, and these reactions proceed via a concerted asynchronous mechanism. chemrxiv.org This type of reaction with this compound would be expected to form pyrazoline derivatives. The use of a polymer-bound benzyl acrylate in a 1,3-dipolar addition with benzonitrile (B105546) oxide has also been reported. cdnsciencepub.com

The general classes of 1,3-dipoles that can react with dipolarophiles like this compound include nitrilimines, azomethine ylides, and nitrile oxides, each leading to different heterocyclic systems. wikipedia.orglibretexts.orgbeilstein-journals.org For example, the reaction with nitrilimines would yield pyrazole (B372694) derivatives, while nitrile oxides would produce isoxazolines. wikipedia.orgbeilstein-journals.org The diastereoselectivity in such cycloadditions can be influenced by various factors, including the use of chiral auxiliaries on either the dipole or the dipolarophile. rsc.org In some cases, high diastereoselectivity has been achieved in 1,3-dipolar cycloadditions of betaines to form tropane (B1204802) skeletons. rsc.org

Nucleophilic and Electrophilic Additions to the Acrylic Moiety

The Michael addition, a type of conjugate addition, is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com This reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor), such as this compound. mdpi.com A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. researchgate.net

The conjugate addition of amines to α,β-unsaturated esters is a well-established method for the synthesis of β-amino esters. nih.gov Microwave-assisted Michael additions of amines to methyl acrylates have been shown to proceed efficiently, with significant reductions in reaction time and increased yields compared to conventional heating. nih.govnih.gov For instance, the reaction of benzylamine (B48309) with methyl acrylate can be effectively catalyzed by vanadyl(IV) acetate under solvent-free conditions, affording the corresponding β-amino ester in high yield. researchgate.net

Table 1: Conjugate Addition of Benzylamine to Methyl Acrylate in Various Solvents researchgate.net

EntrySolventTime (h)Yield (%)
1Dichloromethane2050
2Acetonitrile (B52724)2055
3Tetrahydrofuran2040
4Methanol (B129727)1860
5Water2435
6Solvent-free0.596

Table based on data from a study on the conjugate addition of benzylamine and methyl acrylate. researchgate.net

The reactivity of α-substituted acrylates in conjugate additions can be influenced by the nature of the substituent. For example, in enantioselective conjugate additions, the use of α-benzylacrylates has been associated with a decrease in enantioselectivity in some cases. researchgate.net The addition of carbon nucleophiles, such as malonates, to α,β-unsaturated esters is also a common practice. aksci.com

Catalytic hydrogenation is a widely used method for the reduction of the carbon-carbon double bond in alkenes to form alkanes. yorku.ca In the case of α,β-unsaturated esters like this compound, this reaction leads to the corresponding saturated ester. The diastereoselectivity of this reduction is a crucial aspect when new stereocenters are formed.

Detailed studies on the diastereoselective hydrogenation of Methyl 2-[α-(methoxycarbonylamino)benzyl]acrylate, a compound structurally similar to this compound, provide significant insights into the reduction of this class of substrates. oup.com The presence of a directing group, such as the NHCO₂Me group in the allylic position, can effectively control the facial selectivity of the hydrogen addition. oup.com The hydrogenation of this substrate using Ru(II) or Rh(I)-phosphine catalyst precursors has been shown to proceed with excellent anti-selectivity. oup.com

The choice of catalyst and solvent plays a critical role in the outcome of the hydrogenation. For the hydrogenation of Methyl 2-[α-(methoxycarbonylamino)benzyl]acrylate, Ru(OCOCF₃)₂(PPh₃)₂ and [Rh(cod)(dppe)]⁺ClO₄⁻ have been used as effective catalyst precursors. oup.com The diastereoselectivity of the reaction was found to be highly dependent on the solvent, with less polar solvents like dichloromethane, benzene, or THF leading to lower selectivity or inhibition of the reaction. oup.com

Table 2: Diastereoselective Hydrogenation of Methyl 2-[α-(Methoxycarbonylamino)benzyl]acrylate (1) oup.com

EntryCatalystSolventTemp (°C)Pressure (atm H₂)Time (h)Conversion (%)anti:syn ratio
1Ru(OCOCF₃)₂(PPh₃)₂CH₂Cl₂5050241090:10
2Ru(OCOCF₃)₂(PPh₃)₂Benzene5050245092:8
3Ru(OCOCF₃)₂(PPh₃)₂THF5050249095:5
4Ru(OCOCF₃)₂(PPh₃)₂Acetone50502410097:3
5Ru(OCOCF₃)₂(PPh₃)₂EtOH50502410096:4
6[Rh(cod)(dppe)]⁺ClO₄⁻Acetonert12410095:5
7[Rh(cod)(dppe)]⁺ClO₄⁻MeOHrt12410096:4

Table adapted from a study on a closely related substrate, demonstrating the influence of catalyst and solvent on diastereoselectivity. oup.com

The production of chiral compounds through catalytic hydrogenation is of great importance in the fine chemicals industry, and heterogeneous catalysts are often preferred due to their ease of separation and recycling. ethz.ch A variety of metal catalysts, including palladium, platinum, rhodium, and ruthenium, are used for hydrogenation, and their activity and selectivity are influenced by the support, solvent, and reaction conditions. mdpi.comsrce.hr

The addition of halogens and hydrogen halides to the double bond of acrylates is a fundamental transformation. In the case of this compound, the electron-withdrawing nature of the ester group influences the reactivity of the alkene.

Hydrohalogenation of alkenes with hydrogen halides such as HBr or HCl typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. researchgate.netnih.gov For this compound, the addition of a hydrogen halide would be expected to proceed with the halogen atom adding to the α-carbon and the hydrogen atom adding to the β-carbon of the acrylic moiety. A process for the hydrohalogenation of various acrylates, including benzyl acrylate, without the need for a catalyst has been described. beilstein-journals.org

The direct halogenation of acrylates, for example with bromine (Br₂), results in the addition of two halogen atoms across the double bond. The synthesis of pentabromobenzyl acrylate involves the bromination of benzyl acrylate in the presence of a free-radical initiator, indicating that the benzylic position can also be reactive under certain conditions. However, the addition of bromine to the double bond is a more typical reaction pathway under non-radical conditions. The synthesis of methyl α-(bromomethyl)acrylate via dehydrohalogenation of a dibromo precursor is also a related transformation. orgsyn.org The photopolymerization of brominated acrylates can be initiated by the release of bromine radicals upon UV irradiation. researchgate.net

Cross-Coupling Reactions and Functional Group Interconversions of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds in modern organic synthesis. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.orgdiva-portal.org These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the versatile construction of complex molecular architectures.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. diva-portal.org In the context of this compound, it can act as the alkene component. The reaction of benzyl chloride with methyl acrylate, catalyzed by Pd(OAc)₂, has been reported to yield a mixture of regioisomeric products. nih.gov The regioselectivity of the Heck reaction with electron-rich olefins can be challenging, often leading to mixtures of α- and β-arylation products. organic-chemistry.org Palladium-catalyzed cascade reactions involving the olefination of C(sp³)-H bonds with benzyl acrylate have also been developed for the synthesis of γ-lactam derivatives. researchgate.netresearchgate.netmdpi.com

The Suzuki reaction is the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org While specific examples of Suzuki reactions with this compound as a primary coupling partner are not extensively documented in the provided search results, the general mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new C-C bond. libretexts.org Palladium-catalyzed arylation of benzylic C(sp³)-H bonds in 2-methyl azaarenes has been reported, suggesting that the benzylic position of this compound could potentially be a site for cross-coupling reactions under specific conditions. nih.gov

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of substituted alkynes. libretexts.org Similar to the Suzuki and Heck reactions, detailed examples of Sonogashira couplings directly involving this compound are not prevalent in the provided search results. However, the general principles of these cross-coupling reactions suggest that this compound could potentially participate in such transformations, for instance, through activation of its benzylic C-H bonds or if it were modified to contain a suitable leaving group for coupling. Carbonylative Sonogashira couplings have also been developed, expanding the scope of this reaction. rsc.org

Derivatization and Functionalization of the Benzyl Moiety

While many reactions involving this compound target the reactive acrylate portion, the benzyl moiety itself can be pre-functionalized to modulate the molecule's electronic and steric properties. This strategic derivatization is crucial for tuning reactivity and for probing reaction mechanisms, particularly in catalysis.

In the development of a palladium-catalyzed enantioselective 1,1-diarylation of terminal alkenes, a diverse library of benzyl acrylates with various substituents on the benzyl ring was synthesized and evaluated. nih.gov This approach was based on the hypothesis that attractive noncovalent interactions between the substituted benzyl group and a chiral anion phase-transfer catalyst are critical controlling elements in the stereochemistry-determining step. nih.gov The investigation revealed that both the electronic nature and the position of substituents on the benzyl arene significantly influenced the enantioselectivity of the reaction, with observed energy differences of approximately 2 kcal/mol across the range of substrates. nih.gov

A trend was observed when correlating the average Natural Bond Orbital (NBO) charge of the atoms at the 2- and 6-positions of the benzyl ring with the measured enantioselectivity, highlighting the impact of distal electronic modifications on the reaction's transition state. nih.gov This systematic functionalization demonstrates that the benzyl moiety is not merely a passive component but an active participant whose properties can be fine-tuned to achieve high stereocontrol. nih.gov

Table 1: Examples of Substituted Benzyl Acrylates Used in Mechanistic Studies nih.gov This table is interactive. Click on the headers to sort the data.

Substituent on Benzyl Ring Position of Substituent(s) Purpose of Derivatization
Hydrogen - Baseline substrate
Fluorine 4 Electron-withdrawing group
Chlorine 4 Electron-withdrawing group
Bromine 4 Electron-withdrawing group
Methyl 4 Electron-donating group
Methoxy (B1213986) 4 Electron-donating group
Fluoro 3,5 Investigate electronic effects
Trifluoromethyl 3,5 Strong electron-withdrawing
Fluoro 2 Probe ortho-position effects
Chloro 2 Probe ortho-position effects
Bromo 2 Probe ortho-position effects

Reaction Kinetics, Thermodynamics, and Mechanistic Elucidation

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is fundamental to controlling reaction outcomes and optimizing conditions. This involves detailed mechanistic studies, including the analysis of transition states, the identification of transient intermediates, and real-time monitoring of reaction progress.

Transition State Analysis and Reaction Pathway Mapping

Computational and experimental methods are employed to map the energy landscapes of reactions involving acrylates, providing insight into the structures of transition states and the origins of selectivity. Density Functional Theory (DFT) calculations are a primary tool for exploring reaction pathways. For instance, in the Michael addition of glycinate (B8599266) imines to benzyl acrylate, DFT calculations were used to identify the origins of enantioselectivity and a key noncovalent CH···O interaction responsible for organizing the transition state. acs.orgacs.org Although this study used benzyl acrylate, the methodology is directly applicable to understanding reactions of its α-substituted counterpart, this compound.

In cycloaddition reactions, the orientation of the reactants in the transition state determines the stereochemical outcome. Studies on the reaction between a chiral nitrone and this compound showed high diastereoselectivity, suggesting a highly organized transition state. duke.edu Solvent studies in related systems have shown that polar solvents can favor a Z-nitrone oriented transition state, while non-polar solvents afford products derived from an E-nitrone intermediate, underscoring the role of the reaction environment in stabilizing specific transition state geometries. duke.edu

Furthermore, multidimensional parameterization techniques have been used to correlate molecular descriptors of both catalysts and substituted benzyl acrylate substrates with enantioselectivity. nih.gov This quantitative structure-selectivity relationship approach helps to elucidate the noncovalent interactions, such as those between the benzyl group and a catalyst, that stabilize the stereochemistry-determining transition state. nih.gov

Identification and Characterization of Reactive Intermediates

Many reactions of this compound proceed through short-lived, highly reactive intermediates. The identification and characterization of these species are crucial for confirming proposed reaction mechanisms.

In visible-light-promoted reactions, this compound has been used as a radical acceptor. For example, in a desulfurative C-glycosylation, a glycosyl radical is generated under photocatalytic conditions and subsequently trapped by this compound to form the C-glycoside product. nih.govresearchgate.net Similarly, attempts have been made to use this compound to capture α-amino radical intermediates in dual catalysis systems, although in some cases rearrangement products were predominantly formed. rsc.org The use of radical traps like TEMPO is a common strategy to experimentally verify the presence of radical intermediates in such transformations. researchgate.net

In the realm of organometallic chemistry, cascade reactions involving cobalt catalysts and acrylates are proposed to proceed via metallacycle intermediates. nih.gov The initial oxidative cyclization of a 1,3-enyne with the cobalt catalyst forms a cobaltacycle, which then reacts further. The regioselectivity of this initial cyclization and the subsequent transformations of the metallacycle are key challenges in developing such processes. nih.gov

In-situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides invaluable data on reaction rates, the consumption of reactants, and the formation of intermediates and products. Various in-situ spectroscopic techniques are employed for this purpose.

Online Nuclear Magnetic Resonance (NMR) spectroscopy has been effectively used to monitor the progress of reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) on acrylate-based polymers. rsc.org This technique allows for the determination of reaction kinetics by tracking the disappearance of reactant signals and the appearance of product signals over time. For instance, monitoring the N₃CH₂– proton peak by ¹H NMR can indicate the extent of conversion. rsc.org

For reactions conducted under non-ambient conditions, specialized techniques are required. In-situ high-pressure (HP) NMR and IR spectroscopy are powerful tools for studying catalytic reactions, such as the rhodium-catalyzed hydroaminomethylation of acrylates. rsc.org These methods allow for the characterization of catalyst resting states and reactive intermediates, like rhodium-hydride species, under actual catalytic conditions of high pressure and temperature. rsc.org Kinetic experiments using in-situ ¹⁹F NMR have also been performed to generate detailed reaction profiles and quantify the rate-enhancing effects of additives in Ni-catalyzed reactions. acs.org These advanced monitoring techniques are essential for a deep mechanistic elucidation of complex catalytic cycles involving substrates like this compound.

Advanced Materials Science Applications Derived from Methyl 2 Benzylacrylate

Poly(methyl 2-benzylacrylate) and Copolymers for Specialty Polymer Development

Polymers derived from benzyl (B1604629) acrylate (B77674) and its related monomers, such as poly(benzyl acrylate) (PBA) and poly(benzyl methacrylate) (PBzMA), are valued for their unique characteristics, including high refractive index, thermal stability, and specific mechanical properties. polysciences.comtandfonline.com Copolymerization of these monomers with other acrylates and vinyl compounds allows for the precise tailoring of material properties to meet the demands of various advanced applications. acs.org

Synthesis of Thermoplastic Materials with Tailored Mechanical Performance

For instance, copolymerizing benzyl acrylate with monomers like methyl methacrylate (B99206) can produce polymers with a high refractive index. researchgate.net The benzyl group enhances the polymer's refractive index and Tg, thereby improving its optical and mechanical characteristics. researchgate.net Free radical polymerization is a common method for synthesizing these copolymers. researchgate.net The resulting polymers can be engineered for specific applications, such as foldable intraocular lenses (IOLs), where a combination of a low Tg (below 20°C for foldability), high refractive index (≥1.55), and controlled unfolding rate is required. google.com

Research into (meth)acrylate networks has established fundamental relationships between the chemical structure of the monomer sidegroup, crosslink density, and the resulting mechanical properties like toughness, failure strain, and glass transition temperature. researchgate.net The Tg of these networks can range from -29 to 112 °C, with rubbery moduli between 2.8 and 129.5 MPa, demonstrating the vast potential for property tuning. researchgate.net

Table 1: Properties of Benzyl Acrylate-Based Copolymers for Thermoplastic Applications

Copolymer System Monomers Key Properties Potential Application
Phenylated Acrylic Copolymer Phenyl-containing acrylates/methacrylates Low Tg (< 20°C), High Refractive Index (≥1.55), Controlled Unfolding Ocular Implants google.com
Poly(benzyl acrylate-co-methyl methacrylate) Benzyl acrylate, Methyl methacrylate High Refractive Index, Enhanced Tg, Improved Optical and Mechanical Properties High Refractive Index Polymers researchgate.net

Creation of Elastomeric Materials with Enhanced Flexibility and Resilience

Benzyl acrylate and benzyl methacrylate are incorporated into various elastomeric materials to enhance their properties. These monomers can be copolymerized with other monomers to create acrylic elastomers with improved processability and performance. googleapis.com For example, benzyl acrylate can be used as a comonomer in the synthesis of acrylic elastomers to be used in compositions that require good extrudability and heat resistance. googleapis.com

In another application, benzyl methacrylate has been used to synthesize a terpolymer, styrene-butadiene-benzyl methacrylate copolymer (BzMA-SBR), via emulsion polymerization. researchgate.netkoreascience.kr This approach allows for the introduction of functional groups into the styrene-butadiene rubber (SBR) backbone, which can then be modified to create ionomers with unique properties. researchgate.netkoreascience.kr

Furthermore, benzyl acrylate has been grafted onto polydimethylsiloxanes (PDMS), which are known for their high flexibility, thermal stability, and chemical resistance. researchgate.net This modification creates novel silicone elastomers with tailored properties for specialized applications. researchgate.net The synthesis of all-acrylic tetrablock copolymers via RAFT (Reversible Addition-Fragmentation chain Transfer) aqueous emulsion polymerization can yield waterborne thermoplastic elastomers, although their mechanical properties can sometimes be limited compared to traditional styrene-diene-styrene elastomers. acs.org

Table 2: Benzyl Acrylate in Elastomer Formulations

Elastomer Type Role of Benzyl Acrylate/Methacrylate Resulting Properties Reference
Acrylic Elastomer Comonomer Improved kneading and extrusion processability googleapis.com
Styrene-Butadiene Rubber (SBR) Third monomer (as Benzyl Methacrylate) Allows for post-polymerization modification to create ionomers researchgate.netkoreascience.kr
Polydimethylsiloxane (PDMS) Grafted side group Combines flexibility of PDMS with properties of poly(benzyl acrylate) researchgate.net

Development of Hydrogels and Stimuli-Responsive Polymer Systems

Benzyl acrylate and its derivatives are utilized in the formulation of advanced hydrogels and stimuli-responsive polymers. These "smart" materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. mdpi.comnih.gov

For example, hydrogels with a body temperature-responsive shape memory effect have been fabricated by copolymerizing the hydrophobic monomer benzyl acrylate (BzA) with the hydrophilic monomer acrylamide (B121943) (AAm). whiterose.ac.uk These hydrogels exhibit considerable mechanical strength and demonstrate excellent shape memory behavior, with nearly 100% shape fixity and recovery at body temperature. whiterose.ac.uk This makes them promising candidates for biomedical applications. whiterose.ac.uk Similarly, high refractive index hydrogels for ophthalmic implants, such as intraocular lenses, have been developed using monomers like benzyl acrylate and benzyl methacrylate. google.com These materials combine flexibility, biocompatibility, and high water content with a high refractive index. google.com

The field of stimuli-responsive polymers is broad, with various mechanisms enabling their "smart" behavior. researchgate.net For instance, thermo-responsive polymers can exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition from a soluble to an insoluble state, often forming a hydrogel. mdpi.commdpi.com Poly(benzyl acrylate) gels have been shown to exhibit upper critical solution temperature (UCST)-type thermosensitive behavior in deep eutectic solvents, allowing for temperature-adjustable adhesion. researchgate.net This reversible adhesion is being explored for applications like soft robotics. researchgate.net

Functional Polymers for Advanced Coatings and Adhesives

The inclusion of benzyl acrylate and benzyl methacrylate in polymer formulations for coatings and adhesives imparts a range of functional benefits, from enhanced adhesion to improved surface characteristics. polysciences.comwatson-int.comwarshel.com

Investigation of Adhesion Mechanisms and Interface Chemistry

The benzyl group in poly(benzyl acrylate) and related copolymers plays a crucial role in their adhesive properties. polysciences.com Benzyl acrylate is known to provide strong adhesion to a variety of surfaces. polysciences.compolysciences.com The aromatic ring of the benzyl group can participate in π-π stacking interactions and other non-covalent interactions with substrates, enhancing interfacial bonding.

In the context of pressure-sensitive adhesives (PSAs), the modification of acrylate adhesives is a key area of research to improve bonding to low-surface-energy substrates like polyethylene (B3416737) and polypropylene. mdpi.com The adhesion mechanism involves the interplay of several factors, including the surface energy of the adhesive and the substrate, the viscosity and modulus of the adhesive, and the ability of the polymer chains to wet the surface and entangle with surface features. mdpi.com Introducing non-polar side groups can lower the intermolecular forces within the polymer, reducing cohesion and improving adhesion to non-polar surfaces. mdpi.com Recent research has focused on developing tunable backbone-degradable robust adhesives through in situ polymerization of hydrophobic and hydrophilic acrylate monomers, which show strong bonding to diverse materials, including wet biological tissues. nih.gov

Enhancing Surface Properties and Performance of Coating Formulations

Benzyl acrylate is a valuable monomer for coatings and paints where it enhances gloss, flexibility, and chemical resistance. polysciences.compolysciences.com Its high refractive index also contributes to the optical properties of the final coating. polysciences.com Poly(benzyl acrylate) has been noted for its high thermal and photochemical stability, making it suitable for protective coatings. researchgate.net

The surface properties of polymer films can be precisely controlled by incorporating specific functional monomers. For example, the migration of fluorinated groups from fluorinated polyacrylate copolymers to the film surface can significantly increase the hydrophobicity of the coating. researchgate.net Similarly, surface-initiated atom transfer radical polymerization (SI-ATRP) can be used to graft polymer brushes from surfaces, creating coatings with specific properties like low protein adsorption and cell adhesion. nih.gov Benzyl chloride initiators have been used for this purpose, offering good stability. nih.gov In photorefractive applications, polymers like poly((4-diphenylamino)benzyl acrylate) are used in composites for applications such as real-time dynamic holography, where control of the material's photoconductive properties is essential. mdpi.com

Table 3: Compounds Mentioned in the Article

Compound Name Abbreviation
Benzyl acrylate BA, BzA
Benzyl methacrylate BzMA
Methyl methacrylate MMA
Poly(benzyl acrylate) PBA
Poly(benzyl methacrylate) PBzMA
Acrylamide AAm
Styrene-butadiene rubber SBR
Polydimethylsiloxane PDMS
Poly(oligo(ethylene glycol) methacrylate) pOEGMA
Poly((4-diphenylamino)benzyl acrylate) PDAA
Reversible Addition-Fragmentation chain Transfer RAFT
Surface-Initiated Atom Transfer Radical Polymerization SI-ATRP
Glass Transition Temperature Tg
Lower Critical Solution Temperature LCST
Upper Critical Solution Temperature UCST
Pressure-Sensitive Adhesive PSA

Integration into Advanced Composite Materials

The incorporation of novel monomers into composite materials is a key strategy for developing next-generation materials with tailored properties. While research into this compound for these applications is still an emerging field, the known characteristics of related polyacrylates suggest significant potential.

The use of specific acrylate monomers can enhance the characteristics of the resulting polymer. For instance, the incorporation of a related monomer, Benzyl methacrylate (BzMA), into copolymers has been shown to elevate the glass transition temperature (Tg) and improve the water resistance of the material. chemicalbook.com Polymers derived from this compound, such as poly(benzyl acrylate), are noted for their high thermal resistance and photochemical stability. tandfonline.com These properties are theoretically advantageous for PMC resins, which are often required to perform under demanding environmental conditions, including exposure to moisture and elevated temperatures. nasa.gov However, detailed research findings specifically documenting the performance of resins derived from this compound within PMCs are not widely present in the current scientific literature.

Nanocomposite materials involve the dispersion of nano-sized fillers within a matrix to achieve dramatic improvements in material properties at very low filler concentrations. um-palembang.ac.id The fabrication of polymer nanocomposites can be achieved through various methods, including the in-situ polymerization of monomers in the presence of nanofillers, such as nanoclays or nanosilica. um-palembang.ac.idscispace.com

This compound as a Precursor for Complex Organic Synthesis

The reactivity of its double bond and the functionality of the ester group make this compound a versatile building block for constructing more complex molecules. ontosight.ai

This compound has been successfully used as a key reactant in advanced synthetic methodologies aimed at producing complex, biologically relevant molecules. One notable application is in the visible-light-promoted synthesis of C-glycosides. nih.govresearchgate.net C-glycosides are crucial for the development of carbohydrate-based drugs and for studying biological processes. nih.govresearchgate.net

In a specific protocol, this compound was employed as an activated alkene that reacts with a glycosyl radical. nih.gov This reaction proceeded with high efficiency, demonstrating the utility of the monomer as a versatile building block. nih.govresearchgate.net Furthermore, α-substituted acrylates are generally regarded as valuable intermediates in the synthesis of pharmaceuticals and natural products. rsc.org Another synthetic application involves its potential use in cycloaddition reactions. Precursors that generate reactive intermediates like o-quinodimethanes can react with electron-deficient olefins in [4+2] cycloadditions to yield complex cyclic structures, a common strategy in natural product synthesis. organic-chemistry.org

Table 1: Application of this compound in C-glycoside Synthesis

Reactant 1 Reactant 2 Key Conditions Product Type Yield Stereoselectivity Reference

The chemical structure of this compound makes it a useful intermediate in the synthesis of various specialty chemicals. myskinrecipes.com The parent compound, 2-benzylacrylic acid, and its derivatives are known to have applications in the production of agrochemicals. ontosight.aimyskinrecipes.com The development of fungicides, for example, relies on the synthesis of complex organic molecules like dithiocarbamates, which can be formed through multicomponent reactions where versatile building blocks are essential. acs.org

While specific, large-scale industrial syntheses of commercial agrochemicals starting from this compound are not extensively detailed in public literature, its classification as a derivative of 2-benzylacrylic acid places it within a class of compounds recognized for their role as intermediates in this sector. ontosight.aimyskinrecipes.com

Biomedical Material Development Based on this compound Polymers (focus on material function, not biological dosage)

Polymers derived from this compound are being explored for the development of advanced biomedical materials where specific material functions are critical. Research has focused on creating "smart" polymers that can respond to environmental stimuli, which is a highly desirable trait for applications like drug delivery and biocompatible coatings. mcmaster.ca

A key area of development involves the synthesis of "charge-shifting" polycations. mcmaster.ca Polymers created from the radical polymerization of Methyl α-benzylacrylate and related monomers can be designed to change their net electrical charge over time in an aqueous environment. mcmaster.caacs.org This function is based on the hydrolysis of the polymer's ester side chains. Initially, the polymer may be cationic (positively charged). As hydrolysis proceeds, these groups transform into carboxylate groups, causing the polymer's net charge to shift towards zwitterionic (neutral) and eventually anionic (negatively charged). mcmaster.ca

This charge-shifting capability is a critical material function for enhancing cytocompatibility (the compatibility of a material with cells). For instance, cationic polymers are effective at binding to negatively charged DNA for gene delivery, but their positive charge can also be cytotoxic. A polymer that transitions to a less cationic or anionic state after performing its function can exhibit significantly improved cell viability. mcmaster.ca These materials have been investigated for use as coatings on hydrogel microcapsules and as agents for DNA delivery, where the material's function is paramount. mcmaster.ca

Table 2: Functional Biomedical Materials from this compound Polymers

Polymer Type Key Monomer Material Function Mechanism Potential Application Reference

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Benzyl methacrylate
Poly(benzyl acrylate)
2-benzylacrylic acid
Dithiocarbamates
Methyl α-benzylacrylate

Polymeric Components for Controlled Drug Delivery Systems

Polymers are fundamental to the development of controlled drug delivery systems (DDS), which are designed to release a therapeutic agent at a predetermined rate and for a specified duration. nih.gov The effectiveness of a polymer in a DDS is dependent on its physicochemical properties, such as molecular weight, hydrophobicity, and degradation kinetics. nih.gov

While no studies were identified that specifically utilize poly(this compound) for drug delivery, polymers based on acrylates, such as poly(methyl methacrylate) (PMMA), have been explored as drug carriers. nih.govresearchgate.net For instance, PMMA particles can be formulated to encapsulate drugs, with the release being controlled by diffusion through the polymer matrix. nih.gov The benzyl group in poly(benzyl acrylate) is known to impart hydrophobicity and thermal stability to the polymer. tandfonline.comwhiterose.ac.uk It can be inferred that poly(this compound), which combines structural elements of both PMMA and poly(benzyl acrylate), would likely form a hydrophobic matrix.

This hydrophobicity would be a key factor in its potential application for the controlled release of hydrophobic drugs. The release mechanism would likely be diffusion-controlled, with the rate of drug release being influenced by the polymer's molecular weight and the drug's solubility within the polymer matrix. However, without specific studies on drug loading and release from poly(this compound), these remain theoretical considerations.

Scaffolds and Matrices for Tissue Engineering Applications

Tissue engineering aims to regenerate, repair, or replace damaged tissues and organs using a combination of cells, growth factors, and scaffolds. iaea.org The scaffold provides a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation. iaea.org Key requirements for a scaffold material include biocompatibility, biodegradability (in some cases), appropriate mechanical properties, and a porous architecture to facilitate nutrient and waste transport.

There is a lack of research on the use of poly(this compound) for creating tissue engineering scaffolds. Research on similar polymers, however, can provide some insights. For example, copolymers of methyl methacrylate have been used in the fabrication of scaffolds for bone tissue engineering. iaea.org The mechanical properties and surface chemistry of the scaffold are critical for cell interaction.

The benzyl group in the polymer could influence cell-material interactions. For instance, studies on other materials have shown that surface chemistry can affect cell adhesion and proliferation. The inherent properties of poly(this compound), such as its mechanical stiffness and surface energy, would need to be characterized to determine its suitability as a scaffold material. Without experimental data on cell culture on poly(this compound) surfaces, its potential in tissue engineering remains speculative.

Biocompatible Coatings and Surface Modifications for Medical Devices

Biocompatible coatings are applied to the surface of medical devices to improve their interaction with biological systems, for example, by reducing protein adsorption, preventing blood clot formation, or inhibiting bacterial adhesion. nih.govnih.gov The biocompatibility of a material is a critical factor for any in vivo application.

No studies were found that evaluate the biocompatibility of poly(this compound) or its use as a coating for medical devices. The biocompatibility of a polymer is not solely determined by its chemical composition but also by its surface properties, such as roughness and wettability, and the potential for leaching of residual monomers or oligomers.

While poly(methyl methacrylate) is widely used in dental applications and is considered biocompatible, the introduction of a benzyl group could alter these properties. The higher hydrophobicity conferred by the benzyl group might influence protein adsorption and subsequent cellular responses. Thorough in vitro and in vivo biocompatibility testing, including cytotoxicity assays and implantation studies, would be necessary to establish the safety of poly(this compound) for medical applications.

Analytical and Advanced Spectroscopic Investigations of Methyl 2 Benzylacrylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei, offering a wealth of information regarding the structure and dynamics of methyl 2-benzylacrylate and its polymers.

Advanced 1D (¹H, ¹³C, etc.) and 2D NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its different proton environments. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two vinyl protons on the acrylate (B77674) moiety are non-equivalent and appear as distinct signals. The proton cis to the ester group resonates at a slightly different chemical shift than the proton trans to it, often observed as sharp singlets or narrow doublets depending on the resolution and solvent. The benzyl methylene (B1212753) protons give rise to a singlet, and the methyl ester protons also produce a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The quaternary carbon of the double bond and the carbon of the benzyl group attached to the double bond also have characteristic chemical shifts. The aromatic carbons of the benzyl group show a series of signals in the aromatic region, and the methyl ester carbon appears at a higher field.

Proton (¹H)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Ar-H7.20-7.40m5HPhenyl protons
=CH₂6.25s1HVinylic proton (trans to benzyl)
=CH₂5.55s1HVinylic proton (cis to benzyl)
-CH₂-Ph3.70s2HBenzylic protons
-OCH₃3.75s3HMethyl ester protons
Carbon (¹³C)Chemical Shift (ppm)
C=O167.0
C=CH₂140.5
Ar-C (quaternary)138.0
Ar-CH129.0, 128.5, 126.5
=CH₂126.0
-OCH₃52.0
-CH₂-38.0

Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For a substituted acrylate, a COSY spectrum would show correlations between vicinal and geminal protons, helping to confirm the connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to, providing unambiguous assignment of the carbon spectrum. miamioh.edulibretexts.org

Solid-State NMR for Polymer Microstructure and Dynamics

For poly(this compound), solid-state NMR (ssNMR) is an indispensable tool for investigating the microstructure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. researchgate.net ssNMR can provide information on:

Tacticity: The stereochemical arrangement of the benzylacrylate units along the polymer chain (isotactic, syndiotactic, or atactic) can be determined by analyzing the chemical shifts of the carbonyl and quaternary carbons.

Molecular Mobility: By measuring relaxation times (e.g., T₁ and T₁ρ), ssNMR can probe the dynamics of different parts of the polymer, such as the mobility of the polymer backbone and the side chains. researchgate.net

Dynamic NMR Studies for Conformational and Configurational Analysis

Dynamic NMR (DNMR) spectroscopy is used to study dynamic processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. For acrylate derivatives, DNMR can be employed to investigate the rotational barriers around single bonds, for example, the C-C bond connecting the benzyl group to the acrylate moiety. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes and gain insights into the preferred conformations of the molecule in solution. acs.org

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting product ions. nih.govnih.gov This technique is invaluable for elucidating the fragmentation pathways of molecules, which provides detailed structural information.

For benzyl esters, common fragmentation pathways observed in MS/MS include:

Loss of the alkoxy group: Cleavage of the bond between the carbonyl carbon and the oxygen of the methoxy (B1213986) group can lead to the formation of a benzoyl-type cation.

McLafferty Rearrangement: While less common for this specific structure due to the lack of a gamma-hydrogen on a flexible chain, this rearrangement is a characteristic fragmentation for many esters.

Benzyl Cation Formation: A prominent fragmentation pathway for benzyl-containing compounds is the formation of the stable benzyl cation (C₇H₇⁺, m/z 91) or the tropylium (B1234903) ion, which is an isomer of the benzyl cation. miamioh.edupharmacy180.com

Loss of Neutral Molecules: The loss of small, stable neutral molecules such as formaldehyde (B43269) (CH₂O) or carbon monoxide (CO) can also be observed. miamioh.edu

A detailed MS/MS study of this compound would involve isolating the protonated molecule [M+H]⁺ (m/z 177) and analyzing its fragmentation pattern to identify the characteristic product ions and propose the corresponding fragmentation mechanisms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of this compound and its polymeric derivatives. These methods provide detailed information about the molecular structure, enabling the identification of key functional groups and the real-time monitoring of chemical transformations such as polymerization.

The IR and Raman spectra of this compound are characterized by absorption bands and scattering peaks corresponding to the specific vibrational modes of its constituent functional groups. The ester group exhibits strong characteristic vibrations, most notably the C=O stretching band, which is typically intense in the IR spectrum, and C-O-C stretching vibrations. spectroscopyonline.com The acrylate C=C double bond, crucial for polymerization, shows a distinct stretching vibration. researchgate.net The benzyl group introduces vibrations associated with the aromatic ring, including C-H stretching and ring breathing modes.

A detailed assignment of the principal vibrational modes for a generic acrylate monomer like this compound allows for a comprehensive functional group analysis.

Table 1: Representative Vibrational Band Assignments for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) (IR) Typical Wavenumber (cm⁻¹) (Raman) Functional Group
Aromatic C-H Stretch 3100-3000 3100-3000 Benzyl Ring
Aliphatic C-H Stretch 3000-2850 3000-2850 Methylene & Methyl
Carbonyl (C=O) Stretch ~1725 (strong) ~1725 (weak) Ester
Alkene (C=C) Stretch ~1635 (medium) ~1635 (strong) Acrylate
Aromatic Ring Stretch ~1600, ~1495 ~1600, ~1495 Benzyl Ring
C-O-C Asymmetric Stretch ~1270 Variable Ester
C-O-C Symmetric Stretch ~1180 Variable Ester

Note: Specific peak positions can vary based on the molecular environment and physical state.

Vibrational spectroscopy is not limited to qualitative identification; it is also a robust technique for quantitative analysis, primarily by applying the Beer-Lambert Law. libretexts.orglibretexts.org This law establishes a linear relationship between the absorbance of a specific vibrational band and the concentration of the corresponding functional group. libretexts.org

For quantitative studies of this compound polymerization, the analysis typically focuses on the consumption of the monomer. The concentration of unreacted monomer can be determined by monitoring the decrease in the intensity (or area) of a characteristic monomer peak, such as the C=C stretching vibration at approximately 1635 cm⁻¹. To ensure accuracy, the intensity of this "reaction peak" is often normalized against an "internal reference peak"—a band that remains unchanged during the reaction, such as a C-H bending mode or, in some cases, the C=O stretching vibration of the ester group, although the latter can sometimes shift upon polymerization. mdpi.comkpi.ua

The degree of monomer conversion can be calculated using the following formula:

Conversion (%) = [1 - (At / A0)] x 100

Where:

At is the normalized absorbance/intensity of the C=C peak at time t.

A0 is the normalized absorbance/intensity of the C=C peak at the start of the reaction (t=0).

This method allows for the construction of kinetic profiles, providing valuable data on reaction rates and mechanisms. Calibration curves, prepared using standards of known concentrations, are essential for determining the absolute concentration of the analyte. libretexts.org

A significant advantage of vibrational spectroscopy, particularly Raman spectroscopy, is its suitability for in-situ (in the reaction mixture) and real-time monitoring of chemical transformations. irdg.orgdavidpublisher.com Raman spectroscopy is especially well-suited for monitoring polymerization reactions in bulk or in solution for several reasons:

Water is a very weak Raman scatterer, making it an ideal technique for aqueous emulsion or solution polymerizations. mdpi.com

Glass reaction vessels are transparent to the laser wavelengths used, allowing for non-invasive monitoring. irdg.org

Fiber-optic probes can be directly immersed into the reaction medium, providing continuous data acquisition without the need for sampling. irdg.orgdavidpublisher.com

During the polymerization of this compound, a Raman spectrometer can continuously collect spectra. The intensity of the C=C stretching peak (~1635 cm⁻¹) will decrease as the monomer is converted into polymer. nist.gov Simultaneously, changes in other spectral regions, such as the C-C backbone vibrations of the newly formed polymer, may be observed. By plotting the normalized peak intensity of the C=C bond against time, a detailed kinetic profile of the polymerization can be generated, allowing for the determination of reaction rates and the identification of different stages of the reaction, such as induction periods, propagation, and completion. mdpi.comtu-clausthal.de

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable set of techniques for assessing the purity of this compound, separating it from impurities or isomers, and characterizing the molecular weight distribution of its corresponding polymer.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. It is exceptionally useful for assessing the purity of the this compound monomer and identifying any volatile impurities or by-products from its synthesis or polymerization. kelid1.ir

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

This technique is highly effective for:

Purity Determination : The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram compared to the total area of all peaks. kelid1.ir

Impurity Identification : The mass spectrum of each impurity peak can be compared against spectral libraries (like NIST) to identify its chemical structure. Common impurities in acrylate monomers include residual starting materials (e.g., benzyl alcohol, methacrylic acid), inhibitors, or side-reaction products.

Residual Monomer Analysis : After polymerization, GC-MS can be used to quantify the amount of unreacted this compound monomer remaining in the polymer matrix. researchgate.netresearchgate.net

Table 2: Typical GC-MS Operating Conditions for Acrylate Monomer Analysis

Parameter Typical Setting
Column DB-WAX, HP-INNOWAX, or 5% phenyl methyl siloxane
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp 50-80°C, ramped to 250-280°C
Detector Mass Spectrometer (Scan Mode for identification, SIM for quantification)

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally sensitive compounds. For this compound, HPLC is particularly useful for purity assessment and the separation of isomers or closely related impurities that may not be easily resolved by GC. sielc.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). helixchrom.comresearchgate.net More polar compounds elute earlier, while less polar compounds are retained longer on the column.

HPLC applications include:

Purity Quantification : A UV detector is typically used, as the benzyl group in this compound provides strong UV absorbance. The purity is determined by comparing the peak area of the main component to the total peak area.

Isomer Separation : HPLC is highly effective at separating structural isomers. For instance, it could separate this compound from its potential isomer, benzyl 2-methylpropenoate, or from positional isomers on the benzyl ring if substituted precursors were used. Chiral HPLC, using a chiral stationary phase, could be employed to separate enantiomers if a chiral center were present. scirp.org

Table 3: Example HPLC Conditions for Analysis of Benzyl Acrylate

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 - 1.5 mL/min
Detection UV at ~254 nm

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. paint.org This technique separates polymer chains based on their hydrodynamic volume in solution. specificpolymers.comwaters.com

In an SEC system, a solution of the polymer, such as poly(this compound), is passed through a column packed with porous gel. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller polymer coils can penetrate the pores to varying degrees and travel a longer path, eluting later. paint.org

The output from the SEC system is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)), the elution time can be correlated to molecular weight. specificpolymers.com This allows for the calculation of key parameters that define the polymer's properties:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI) , which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution.

This information is critical for understanding the physical and mechanical properties of the resulting poly(this compound) and for ensuring consistency in polymer synthesis.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction and crystallography are powerful analytical techniques for determining the three-dimensional atomic and molecular structure of a crystalline solid. In the context of this compound and its derivatives, these methods provide invaluable insights into the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the physical and chemical properties of these compounds and for designing new materials with tailored functionalities.

A crystallographic study on a derivative, (E)-Methyl 2-benzyl-3-o-tolylacrylate, offers a glimpse into the solid-state conformation of such molecules. In the crystalline structure of this compound, the methyl acrylate moiety is essentially planar. sigmaaldrich.com The molecule adopts an extended E conformation, with the mean plane of the acrylate unit being nearly perpendicular to the phenyl ring, forming a dihedral angle of approximately 81.40 (6)°. sigmaaldrich.com The carbonyl group's position relative to the olefinic double bond is described as s-trans. sigmaaldrich.com The crystal packing of this derivative is stabilized by intermolecular C—H⋯π interactions. sigmaaldrich.com

Interactive Data Table: Crystallographic Data for (E)-Methyl 2-benzyl-3-o-tolylacrylate

ParameterValue
Chemical FormulaC18H18O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.531 (2)
b (Å)14.155 (3)
c (Å)9.778 (2)
β (°)108.97 (3)
Volume (ų)1509.3 (5)
Z4
R-factor0.045

Thermal Analysis Techniques (DSC, TGA, DMA) for Material Performance and Stability

Thermal analysis techniques are a suite of methods used to measure the physical and chemical properties of materials as a function of temperature or time. For polymers derived from this compound, techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) are essential for characterizing their performance and stability.

Glass Transition Temperature and Melting Behavior of Polymers

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the reversible transition from a hard, glassy state to a soft, rubbery state. This transition is accompanied by a change in heat capacity, which is detectable by DSC.

For polyacrylates and related polymers, the structure of the ester side group significantly influences the Tg. For instance, poly(benzyl acrylate) has a reported glass transition temperature of 6°C, while the closely related poly(benzyl methacrylate) has a higher Tg of 54°C. chegg.com The additional methyl group on the backbone of the methacrylate (B99206) polymer restricts chain mobility, leading to a higher glass transition temperature. The Tg values of composites containing poly(benzyl methacrylate) have been observed to be slightly lower than that of the pure homopolymer. dergi-fytronix.com

The melting temperature (Tm) is characteristic of the crystalline domains of a polymer. While many polyacrylates are amorphous, some can exhibit semi-crystalline behavior, which would be characterized by a melting endotherm in a DSC scan.

Interactive Data Table: Glass Transition Temperatures of Related Polymers

PolymerGlass Transition Temperature (Tg) in °C
Poly(benzyl acrylate)6 sigmaaldrich.comchegg.com
Poly(benzyl methacrylate)54 sigmaaldrich.comchegg.com
Poly(methyl methacrylate)110 chegg.com
Poly(ethyl acrylate)-24 sigmaaldrich.com
Poly(butyl acrylate)-54 sigmaaldrich.com

Thermal Degradation and Stability Profiles

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures and the kinetics of degradation.

The thermal stability of polyacrylates is influenced by the nature of the alkyl or aryl group in the ester side chain. Studies on various poly(alkyl methacrylates) have shown that their thermal degradation is essentially the reverse of their polymerization, leading to the formation of the corresponding monomer. polychemistry.com In contrast, the thermal breakdown of poly(alkyl acrylates) can yield products such as alkenes, long-chain alcohols, and acrylate monomers. proquest.com

For poly(benzyl methacrylate), thermal analysis has been used to investigate the degradation kinetics. dergi-fytronix.comdergi-fytronix.com The thermal stability of poly(benzyl methacrylate) was found to decrease with the addition of graphite (B72142) in composites. dergi-fytronix.com TGA of poly(benzyl methacrylate)/solvate ionic liquid solutions showed that the thermal decomposition temperature, defined as the temperature for 5% weight loss, can be determined by heating the sample in a nitrogen atmosphere. acs.org

The degradation of polyacrylates can proceed through different mechanisms, including random main-chain scission. polychemistry.com The products of degradation can be analyzed using techniques like pyrolysis-gas chromatography. polychemistry.com For poly(primary acrylates), early stages of degradation at 315°C show the evolution of carbon dioxide and olefin. proquest.com

Computational and Theoretical Chemistry Studies on Methyl 2 Benzylacrylate

Quantum Chemical Calculations on Methyl 2-benzylacrylate

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For this compound, these methods could provide a wealth of information regarding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic properties of molecules. By approximating the electron density, DFT can predict a variety of molecular attributes with a good balance between accuracy and computational cost. For this compound, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be the first step in its theoretical characterization.

Such a study would yield crucial data on the molecule's electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Reactivity descriptors, which quantify the susceptibility of the molecule to different types of chemical reactions, can be derived from these frontier orbitals.

Furthermore, DFT calculations are adept at predicting spectroscopic properties. The theoretical vibrational frequencies (infrared and Raman spectra) of this compound could be calculated, which, when compared with experimental data, can aid in the structural confirmation of the molecule. Theoretical predictions of NMR chemical shifts are also possible and would be invaluable for the characterization of the compound and its derivatives.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Value Significance
HOMO Energy (Value in eV) Indicates electron-donating ability.
LUMO Energy (Value in eV) Indicates electron-accepting ability.
HOMO-LUMO Gap (Value in eV) Relates to chemical reactivity and stability.
Dipole Moment (Value in Debye) Provides insight into polarity and intermolecular interactions.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio Methods for Accurate Energy and Geometrical Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for calculating molecular energies and geometries. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory could provide benchmark data for the optimized geometry of this compound.

Conformational Analysis and Stereochemical Predictions

The presence of rotatable single bonds in this compound suggests the existence of multiple conformers. A thorough conformational analysis, using either DFT or ab initio methods, would be necessary to identify the most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and how it might interact with other molecules or surfaces.

By mapping the potential energy surface as a function of key dihedral angles, researchers can predict the preferred spatial arrangement of the benzyl (B1604629) and acrylate (B77674) moieties. This has significant implications for its reactivity and for the stereochemistry of polymers derived from this monomer.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time, both individually and in bulk.

Dynamics of this compound in Solution and Intermolecular Interactions

MD simulations could be employed to study the behavior of this compound in various solvents. By simulating a system containing one or more solute molecules in a box of solvent molecules, one can observe how the solute moves, rotates, and interacts with its surroundings. This would provide insights into solvation effects, diffusion rates, and the nature of intermolecular forces (e.g., van der Waals, electrostatic interactions) between the solute and solvent. The choice of force field would be crucial for the accuracy of these simulations.

Polymer Chain Conformations, Entanglements, and Glass Transition Behavior

For the polymer derived from this compound, poly(this compound), MD simulations are an indispensable tool for understanding its macroscopic properties from a microscopic perspective. All-atom MD simulations of polymer chains could reveal preferred chain conformations and how they are influenced by factors like temperature and the presence of a solvent.

By simulating a melt of poly(this compound) chains, researchers could investigate phenomena such as chain entanglements, which are critical for the mechanical properties of the polymer. Furthermore, by monitoring the change in density and mobility of the polymer chains as a function of temperature, MD simulations can be used to predict the glass transition temperature (Tg), a key characteristic of amorphous polymers. While no specific studies on poly(this compound) are readily available, research on the closely related poly(benzyl acrylate) has utilized MD simulations to explore its conformational transitions in different solvent mixtures.

Table 2: Potential Research Findings from MD Simulations on Poly(this compound)

Simulated Property Potential Insights
Radius of Gyration Information on the compactness and size of polymer chains.
Radial Distribution Functions Details on the local packing and intermolecular structure.
Mean Squared Displacement Data on the mobility of polymer chains and prediction of the glass transition temperature.

Note: These are potential findings that would require dedicated MD simulation studies.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound. Through sophisticated modeling and simulation, researchers can elucidate reaction mechanisms, identify key intermediates and transition states, and map out the energetic landscapes of various transformations. This theoretical insight is invaluable for understanding reactivity, predicting product formation, and designing more efficient synthetic routes and catalysts.

Computational Elucidation of Catalytic Cycles and Reaction Mechanisms

The synthesis and modification of this compound often involve catalytic processes. Computational methods, particularly Density Functional Theory (DFT), are instrumental in unraveling the step-by-step mechanisms of these catalytic cycles. researchgate.netmdpi.com By modeling the interactions between the substrate, catalyst, and other reacting species, it is possible to construct a detailed picture of the entire reaction pathway.

For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations can be used to model key steps such as oxidative addition, ligand exchange, transmetalation, and reductive elimination. researchgate.net These calculations help identify the geometry and electronic structure of transient intermediates and the transition states that connect them. The transition state, a critical point on the potential energy surface, represents the highest energy barrier that must be overcome for the reaction to proceed. Identifying its structure is crucial for understanding the reaction's kinetics.

Theoretical studies can also clarify the role of the catalyst in lowering the activation energy. mdpi.com By comparing the energy profiles of the catalyzed and uncatalyzed reactions, researchers can quantify the catalytic effect. For reactions like the Morita-Baylis-Hillman (MBH) reaction, which can be used to synthesize acrylate derivatives, computational modeling can explore the catalytic cycle of tertiary amine or phosphine (B1218219) catalysts. mdpi.com These models elucidate the nucleophilic addition of the catalyst to the acrylate, the subsequent addition to an aldehyde, and the final catalyst elimination.

Table 1: Key Steps in a Generic Catalyzed Reaction of an Acrylate and Their Computational Investigation

Catalytic Step Computational Objective Typical Methods Insights Gained
Ligand Dissociation/Association Determine the energetics of catalyst activation. DFT, Ab initio Feasibility of catalyst entering the cycle.
Substrate Coordination Model the binding of this compound to the catalyst. DFT, Molecular Mechanics Stability and geometry of the initial complex.
Bond Activation/Formation Locate the transition state for the key chemical transformation. DFT with Transition State Search Algorithms (e.g., QST2, Berny) Activation energy, reaction rate-determining step. researchgate.net

| Product Release | Calculate the energy required to release the product and regenerate the catalyst. | DFT | Catalyst turnover efficiency and potential for product inhibition. |

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located. researchgate.net These calculations trace the reaction path downhill from the transition state to connect it with the corresponding reactant and product, confirming that the identified transition state is indeed the correct one for the reaction of interest. researchgate.net

Energy Profiles for Polymerization and Addition Reactions

Table 2: Hypothetical Calculated Energy Parameters for the Radical Polymerization of this compound

Reaction Step Parameter Calculated Value (kJ/mol) Significance
Initiation Activation Energy (Ea) 80 - 120 Energy required to form initial radicals.
Propagation Activation Energy (Ea) 20 - 40 Governs the rate of chain growth.
Propagation Reaction Enthalpy (ΔH) -50 to -80 Exothermicity of monomer addition; influences reaction temperature control.
Termination (Combination) Activation Energy (Ea) 5 - 15 Low barrier, fast reaction.

| Termination (Disproportionation) | Activation Energy (Ea) | 10 - 20 | Competes with combination; affects molecular weight distribution. |

Note: These values are illustrative and represent typical ranges for acrylate polymerization. Specific values for this compound would require dedicated DFT or other high-level computational studies.

For addition reactions, such as Michael additions to the activated double bond of this compound, computational modeling can predict regioselectivity and reaction feasibility. By comparing the activation energies for different potential pathways, the most likely product can be identified. These energy profiles provide a quantitative basis for understanding why certain reaction conditions favor specific outcomes.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. nih.govresearchgate.net These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured properties.

Prediction of Material Performance and Bulk Properties

For poly(this compound), QSPR models can be developed to predict important material properties, thereby guiding the design of polymers with desired performance characteristics without the need for extensive trial-and-error synthesis and testing. researchgate.net The process involves calculating a wide range of molecular descriptors for the repeating monomer unit. These descriptors numerically represent various aspects of the molecule's topology, geometry, and electronic structure.

Examples of relevant bulk properties that can be predicted via QSPR include:

Glass Transition Temperature (Tg): A crucial property for polymers, Tg can be correlated with descriptors related to chain stiffness, intermolecular forces, and molecular weight.

Density: Descriptors related to molecular volume, mass, and packing efficiency are used to build predictive models for polymer density. researchgate.net

Refractive Index: Electronic descriptors such as polarizability are often strongly correlated with the refractive index.

Thermal Stability: Quantum chemical descriptors, such as bond dissociation energies calculated within the monomer unit, can be used to predict the onset of thermal degradation.

A typical QSPR model takes the form of a multiple linear regression (MLR) equation: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where 'c' represents regression coefficients and 'D' represents the different molecular descriptors. nih.gov

Table 3: Molecular Descriptors Used in QSPR for Predicting Polymer Properties

Descriptor Type Example Descriptor Property Predicted Rationale
Topological Wiener Index, Kier & Hall Connectivity Indices Glass Transition Temperature, Boiling Point Encodes information about molecular size, branching, and shape.
Geometrical Molecular Surface Area, Molecular Volume Density, Solubility Relates to how molecules pack together and interact with a solvent.
Quantum Chemical Dipole Moment, Polarizability, HOMO/LUMO energies Refractive Index, Thermal Stability Describes the electronic distribution and reactivity of the molecule.

| Constitutional | Molecular Weight, Atom Counts | Density, Molar Volume | Basic descriptors related to the composition of the molecule. |

Correlation of Molecular Descriptors with Spectroscopic Observables

QSPR-like methodologies can also be employed to correlate molecular descriptors with spectroscopic data. This approach aids in the interpretation of experimental spectra and can even be used to predict spectral features for novel compounds.

For this compound, specific structural features represented by molecular descriptors can be linked to observables in NMR or IR spectroscopy.

Infrared (IR) Spectroscopy: The vibrational frequencies of specific bonds (e.g., C=O, C=C) can be correlated with quantum chemical descriptors such as bond order or local electronic properties. For example, the precise frequency of the carbonyl stretch can be influenced by the electronic environment, which can be quantified by descriptors. DFT frequency calculations are a direct method to predict the IR spectrum from first principles. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. QSPR models can be built to predict these chemical shifts using descriptors that quantify atomic charges or magnetic shielding. For example, calculated Gasteiger or Mulliken partial atomic charges on a specific carbon or hydrogen atom can be correlated with its observed chemical shift. mdpi.com

This correlation is established by performing statistical analysis on a set of related molecules where both the spectra and the calculated descriptors are known. The resulting model can then be used to predict the spectrum for this compound or to understand how structural modifications would alter its spectroscopic signature.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Poly(this compound)
Methyl acrylate

Environmental and Sustainability Aspects of Methyl 2 Benzylacrylate

Environmental Fate and Degradation Pathways of Methyl 2-benzylacrylate

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For this compound, understanding its degradation pathways is crucial to assessing its potential environmental impact.

Specific hydrolytic stability and biodegradation data for this compound are not extensively documented in publicly available literature. However, the behavior of related acrylate (B77674) and methacrylate (B99206) esters can provide insights into its expected environmental persistence. Acrylate and methacrylate esters are known to undergo hydrolysis, particularly under alkaline conditions, breaking down into acrylic or methacrylic acid and the corresponding alcohol. nih.gov The rate of this hydrolysis can be influenced by factors such as pH, temperature, and the specific chemical structure of the ester. nih.gov For instance, a study on various methacrylates in a sodium hydroxide solution demonstrated that the hydrolysis of the ester group can proceed at a significant rate. researchgate.net

Biodegradation is another critical pathway for the removal of organic compounds from the environment. While specific studies on the biodegradation of this compound are limited, research on acrylic polymers suggests that the biodegradability of these materials can be influenced by their chemical structure and the presence of microorganisms capable of degrading them. researchgate.net The environmental fate of acrylic polymer waste is not fully understood, and more research is needed to develop biotechnological treatments for these materials. researchgate.net

Table 1: General Hydrolysis and Biodegradation Characteristics of Related Acrylate Esters

Degradation PathwayEnvironmental CompartmentInfluencing FactorsExpected Products
HydrolysisAquatic, SoilpH, Temperature2-Benzylacrylic acid, Methanol (B129727)
BiodegradationAquatic, SoilMicrobial populations, Oxygen levelsCarbon dioxide, Water, Biomass

Note: This table is based on the general behavior of acrylate esters and serves as an estimation in the absence of specific data for this compound.

Lifecycle Assessment (LCA) of this compound Production and Use

A Lifecycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling.

Specific data on the energy consumption and emissions for the manufacturing of this compound are not publicly available. However, general trends in the production of specialty acrylates point towards a focus on reducing the carbon footprint. Some manufacturers are transitioning to renewable energy sources, such as green electricity, to power their production facilities. evonik.comevonik.comchemanalyst.com This shift can lead to significant reductions in CO2 emissions. evonik.comevonik.comchemanalyst.com For example, one company reported an annual CO2 saving of around 1,400 metric tons by switching to renewable electricity for the production of their specialty acrylates. evonik.comevonik.comchemanalyst.com Additionally, the use of waste heat from local waste-to-energy plants for steam generation is another strategy employed to improve the energy efficiency of acrylate production. evonik.comevonik.comchemanalyst.com

Waste minimization and resource efficiency are key pillars of sustainable chemical production. In the context of acrylate synthesis, optimizing process routes to reduce by-product formation and enable easier separation and recycling of materials is crucial. For instance, in the synthesis of methyl methacrylate, process optimization has been explored to reduce methanol separation and circulating energy consumption, thereby improving the economic and environmental performance of the technology. The development of novel catalyst formulations is another avenue for improving yield and reducing waste in the production of acrylates.

Advancements in Green Synthesis Methodologies (revisited)

Green chemistry principles are increasingly being applied to the synthesis of acrylates to develop more sustainable and environmentally friendly production methods. Research in this area focuses on several key aspects, including the use of renewable feedstocks, catalyst-free reactions, and energy-efficient synthesis techniques.

One promising approach is the use of bio-based feedstocks. For example, lactic acid, which can be derived from the fermentation of carbohydrates, is being investigated as a renewable starting material for the production of acrylic acid and acrylates. azom.com The development of highly efficient catalysts is critical to making this bio-based route commercially viable. azom.com

Catalyst-free synthesis methods at room temperature represent another significant advancement. A reported method for the synthesis of methyl propionate and methyl methacrylate utilizes a reversible CO2 capture approach, avoiding the need for expensive and toxic catalysts. rsc.org

The use of alternative energy sources, such as microwave irradiation, has also been explored for the polymerization of acrylates like benzyl (B1604629) acrylate. researchgate.net This method has been shown to enhance the rate of polymerization, potentially leading to energy savings compared to conventional thermal methods. researchgate.net Furthermore, the development of catalysts for the synthesis of methacrylic acid and methyl methacrylate from renewable resources is an active area of research, with the aim of replacing traditional, more hazardous chemical routes. rsc.org

Table 2: Emerging Green Synthesis Strategies for Acrylates

Green Chemistry PrincipleApproachPotential Benefits
Use of Renewable FeedstocksSynthesis from bio-based lactic acidReduced reliance on fossil fuels, lower carbon footprint
Catalyst-Free SynthesisReversible CO2 capture approachAvoids use of expensive and toxic catalysts, milder reaction conditions
Alternative Energy SourcesMicrowave-assisted polymerizationFaster reaction rates, potential energy savings
Development of Novel CatalystsCatalysts for conversion of renewable resourcesHigher efficiency, replacement of hazardous synthesis routes

Note: These strategies are being developed for acrylates in general and may be applicable to the synthesis of this compound.

Exploration of Bio-based Feedstocks and Renewable Resources

The synthesis of this compound traditionally relies on petrochemical feedstocks. However, significant research is underway to develop pathways from renewable biomass, aligning with the principles of a circular economy. The molecule can be deconstructed into two primary components for bio-based synthesis: the benzyl group and the methyl acrylate group.

Renewable Routes to the Benzyl Moiety: The benzyl precursor, benzyl alcohol, can be synthesized from various bio-based sources. A primary route is through toluene, which can be produced from the catalytic conversion of bio-ethanol or through processes that convert biomass directly to aromatic compounds. researchgate.netbiobtx.comresearchgate.netsemanticscholar.org Another innovative approach involves the biotransformation of L-phenylalanine, a bio-based amino acid, into benzyl alcohol using engineered enzyme cascades in microorganisms like Escherichia coli, achieving high conversion rates. nih.gov Furthermore, lignin, a complex polymer abundant in plant biomass, can be depolymerized to yield aromatic compounds, including benzyl alcohols, through reductive catalytic processes. acs.org

Renewable Routes to the Methyl Acrylate Moiety: The methyl acrylate portion can be derived from bio-based lactic acid. google.com Lactic acid, produced via the fermentation of sugars from sources like corn or sugarcane, can be converted to methyl lactate. This intermediate is then processed through steps like acetylation and pyrolysis to yield bio-based methyl acrylate. researchgate.net This pathway represents a significant move away from the traditional petrochemical route for producing acrylic acid and its esters. google.com

By combining these bio-based precursors—benzyl alcohol from sources like lignin or L-phenylalanine and methyl acrylate from lactic acid—a fully renewable pathway for the synthesis of this compound can be envisioned.

PrecursorBio-based SourceConversion Method
Benzyl Alcohol L-phenylalanineEnzymatic cascade in E. coli nih.gov
LigninReductive catalytic depolymerization acs.org
Bio-ethanolCatalytic conversion to toluene, then to benzyl alcohol researchgate.net
Methyl Acrylate Lactic Acid (from sugars)Conversion to methyl lactate, followed by acetylation and pyrolysis researchgate.net
Alkyl LactatesCatalytic hydroesterification and pyrolysis google.com

Design of Solvent-Less and Highly Efficient Catalytic Processes

Green chemistry principles emphasize the reduction or elimination of solvents and the use of highly efficient catalysts to minimize energy consumption and waste. The conventional synthesis of this compound typically involves an esterification reaction between benzyl alcohol and methyl acrylate, often using an acid catalyst, which may require significant solvent use and energy for purification. nih.gov

Research into advanced synthesis methods for acrylates offers more sustainable alternatives:

Solvent-Free Synthesis: Studies have demonstrated that related reactions, such as the conjugate addition of amines to methyl acrylate, can be performed efficiently in solvent-free media at room temperature using specific catalysts. semanticscholar.org This approach, known as neat synthesis, reduces waste and simplifies product recovery. google.com Applying this principle to the production of this compound could significantly lower its environmental footprint.

Advanced Catalysis: The development of novel catalysts is crucial for improving reaction efficiency. For instance, gold-mediated cross-coupling has been used for the catalytic production of methyl acrylates at lower temperatures than traditional methods. agilyx.com Similarly, catalyst-free methods are emerging for the synthesis of acrylate precursors at room temperature by utilizing a reversible CO2 capture approach with an organic superbase, achieving high yields and selectivity. celignis.com These highly efficient catalytic systems reduce energy requirements and can lead to cleaner reaction profiles with fewer byproducts.

Synthesis StrategyDescriptionPotential Benefits for this compound Production
Solvent-Less (Neat) Conditions Reactions are conducted without a solvent, using one of the reactants as the medium.Reduces solvent waste, lowers energy costs for solvent removal, simplifies purification. semanticscholar.orggoogle.com
Advanced Catalysis Utilizes highly active and selective catalysts (e.g., gold-based, organic superbases) to improve reaction rates and yields under mild conditions.Lowers reaction temperatures and pressures, minimizes byproduct formation, allows for catalyst recycling. agilyx.comcelignis.com

Research into Safe Handling and Storage Practices within Laboratory and Industrial Settings

The safe management of this compound is paramount in both laboratory research and industrial production to protect personnel and prevent environmental contamination. Safe practices are guided by information from Safety Data Sheets (SDS) and general chemical safety protocols for acrylate monomers. Acrylates as a class are known for their potential to cause skin and respiratory irritation and their tendency to polymerize. researchgate.net

For this compound, specific precautions include handling only in a chemical fume hood or well-ventilated area to avoid inhaling vapors. nih.gov Personal protective equipment (PPE) is mandatory, including laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.

Storage is critical to maintaining the chemical's stability and preventing hazardous reactions. This compound should be stored in tightly closed containers in a refrigerated, cool, and dark place (e.g., 2-8°C). nih.gov It must be stored away from incompatible materials such as oxidizing agents, heat sources, sparks, and open flames. researchgate.net As with other acrylates, there is a risk of polymerization, which can be triggered by heat or contamination.

The following tables summarize key safe handling and storage practices.

Table 1: Laboratory Handling and Personal Protective Equipment (PPE)

Aspect Recommended Practice
Engineering Controls Use only in a chemical fume hood or a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles or glasses. A face shield may be required for splash hazards.
Skin Protection Wear suitable protective clothing and chemical-resistant gloves (e.g., PVC). acs.org Wash hands and any exposed skin thoroughly after handling.
Respiratory Protection If ventilation is inadequate, use an approved vapor respirator. Avoid breathing vapors or mists. biobtx.com

| General Hygiene | Do not eat, drink, or smoke in work areas. researchgate.net Contaminated work clothing should not be allowed out of the workplace. researchgate.net |

Table 2: Industrial Storage and Emergency Procedures

Aspect Recommended Practice
Storage Conditions Store in a cool, dry, dark, well-ventilated area in tightly sealed containers. Recommended storage temperature is 2-8°C.
Incompatible Materials Store away from oxidizing agents, heat, sparks, and open flames. acs.org
Fire Fighting Use dry powder, carbon dioxide, or foam extinguishers. Vapors can form explosive mixtures with air upon intense heating. biobtx.com Containers may explode when heated.

| Accidental Release | Remove all ignition sources. Absorb spills with inert material (e.g., sand, vermiculite) and place in a closed container for disposal. acs.org Prevent product from entering drains or waterways. |


Emerging Research Directions and Future Perspectives for Methyl 2 Benzylacrylate

Integration in Advanced Functional and Smart Materials

The incorporation of Methyl 2-benzylacrylate into polymer architectures offers a promising route to novel materials with tailored properties. The presence of the benzyl (B1604629) group can influence polymer characteristics such as thermal stability, refractive index, and mechanical strength, making it a valuable component for sophisticated applications.

Development of Self-Healing Polymer Systems

Self-healing polymers, which can autonomously repair damage, are at the forefront of materials innovation. researchgate.net Research has increasingly focused on creating acrylate-based networks with intrinsic self-healing capabilities. researchgate.net A primary strategy involves the incorporation of dynamic, reversible chemical bonds into the polymer structure. These bonds can break and reform in response to a stimulus like heat or light, enabling the material to mend cracks and recover its structural integrity.

One of the most explored reversible linkages for self-healing materials is the disulfide bond. researchgate.netbohrium.com It is conceivable that copolymers of this compound with disulfide-containing acrylate (B77674) monomers could yield robust materials with self-healing properties. The bulky benzyl group would likely affect the polymer's viscoelastic properties and chain mobility, which are critical factors in the healing process. The interplay between the rigid benzyl groups and the dynamic disulfide bonds could lead to materials balancing mechanical strength with reparability. Research in this area would involve synthesizing such copolymers and quantifying their healing efficiency and mechanical performance recovery after damage.

Table 1: Examples of Self-Healing Efficiency in Acrylate-Based Polymer Systems This table presents data from analogous acrylate systems to illustrate the potential for developing self-healing materials incorporating this compound.

Polymer System CompositionHealing StimulusHealing Efficiency (%)Reference
Acrylate with Disulfide Bonds60 °C>90% researchgate.net
Bio-based Polyurethane with Imine Bonds50 °C90% researchgate.net
Acrylamide (B121943)/Acrylic Acid with Metal ComplexespH changeAutonomous mdpi.com

Design of Stimuli-Responsive and Adaptive Materials

Stimuli-responsive, or "smart," materials can change their physical or chemical properties in response to external triggers such as pH, temperature, or light. rsc.orgrsc.orgeuropean-coatings.com These materials are highly sought after for applications ranging from drug delivery to smart coatings and sensors. european-coatings.com

The development of stimuli-responsive materials based on this compound would likely involve copolymerization with functional monomers. For instance, copolymerizing this compound with acrylic acid or 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) could introduce pH-responsiveness. rsc.orgscispace.com Similarly, incorporating a thermoresponsive monomer like N-isopropylacrylamide (NIPAM) could impart temperature-sensitive behavior.

In such systems, the this compound units would serve as a core structural component, providing mechanical stability and hydrophobicity, while the functional co-monomers would provide the "smart" behavior. The benzyl group could also participate in π-π stacking or hydrophobic interactions, potentially influencing the material's response threshold and cooperativity. Future research will focus on synthesizing and characterizing these novel copolymers to understand how the inclusion of this compound modulates their responsive properties. youtube.com

Novel Catalytic Strategies for this compound Synthesis and Transformation

Advances in catalysis are crucial for the efficient and sustainable production and modification of specialty monomers and polymers. For this compound, new catalytic methods can offer pathways to greener synthesis and enable precise control over polymer architecture.

Application of Organocatalysis and Metal-Free Catalysis

In recent years, organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and avoiding heavy metal contamination in the final products. researchgate.net While specific organocatalytic routes for the synthesis of this compound are not yet widely established, the principles of organocatalysis are well-suited for its polymerization.

Catalysts such as N-heterocyclic carbenes (NHCs) or phosphines have been successfully employed for the controlled polymerization of other acrylate monomers. These catalysts could potentially be adapted for the living polymerization of this compound, enabling the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and low dispersity. A metal-free approach would be particularly advantageous for applications in electronics or biomedicine where metal impurities are a concern.

Exploration of Photoredox and Electrocatalysis

Photoredox and electrocatalysis represent cutting-edge fields in synthetic chemistry that use light or electricity, respectively, to drive chemical reactions. researchgate.net These methods provide highly efficient and selective ways to form chemical bonds under mild conditions. Recent studies have demonstrated the power of photoredox catalysis for the functionalization and polymerization of acrylate derivatives. nih.govacs.org

For this compound, photoredox catalysis could enable novel synthetic pathways and post-polymerization modifications. For example, a photoredox-mediated Giese-type radical addition could be merged with other chemical transformations to create complex, functionalized acrylate monomers in a single step. nih.gov Furthermore, synergistic nickel/photoredox catalysis has been shown to be effective for the three-component silylacylation of acrylates, a strategy that could be applied to create novel silicon-containing polymers from this compound. rsc.org These advanced catalytic methods open a vast design space for creating new materials with precisely tailored functionalities.

Table 2: Selected Photoredox-Catalyzed Reactions on Acrylate Systems This table showcases catalytic strategies applicable to acrylate derivatives, highlighting potential avenues for the transformation of this compound.

Reaction TypeCatalytic SystemSubstratesKey OutcomeReference
1,2-DialkylationOrganophotocatalystAllyl acrylates, Alkyl boronic acidsSynthesis of tertiary carboxylic acids nih.gov
SilylacylationNickel / PhotoredoxAcrylates, Hydrosilanes, Aroyl chloridesFormation of silicon- and carbonyl-functionalized products rsc.org
C–H FunctionalizationRu(bpy)₃(BF₄)₂Tertiary amines, Acrylate derivativesFormation of γ-aminobutyric ester derivatives acs.org

Bio-Inspired Approaches in this compound Chemistry

Nature provides a rich source of inspiration for the design of advanced materials with remarkable properties. nih.gov Bio-inspired chemistry seeks to mimic the structures and functions of biological systems to create synthetic materials with enhanced performance, such as superior mechanical strength, self-healing, or specific molecular recognition. mdpi.com

In the context of this compound, a bio-inspired approach could guide the design of complex polymer architectures. For example, mimicking the hierarchical structures found in natural materials like nacre or spider silk could lead to poly(this compound)-based composites with exceptional toughness and strength. nih.gov This could be achieved by controlling the arrangement of polymer chains or by creating hybrid organic-inorganic materials.

Furthermore, the principles of molecular recognition seen in biological systems, such as enzyme-substrate binding, could inspire the creation of this compound copolymers capable of selectively binding to target molecules. By incorporating specific functional groups through copolymerization, polymers could be designed for applications in sensing or targeted delivery systems. The convergence of bio-inspired design with the chemistry of this compound holds significant promise for the next generation of smart and sustainable materials. nih.gov

Enzymatic Routes for Synthesis and Degradation

The quest for greener chemical processes has propelled the exploration of enzymatic catalysis for both the synthesis of monomers and the degradation of their corresponding polymers. Enzymes offer high selectivity under mild reaction conditions, reducing energy consumption and the generation of hazardous byproducts.

Enzymatic Synthesis: The synthesis of acrylate monomers can be achieved via enzyme-catalyzed transesterification. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), have proven effective in catalyzing acrylation reactions. researchgate.net This solvent-free approach, often using continuous distillation to remove byproducts, is well-suited for temperature-sensitive monomers that might otherwise spontaneously polymerize. researchgate.net For this compound, an enzymatic route would involve the transesterification of a methyl or ethyl acrylate with benzyl alcohol, catalyzed by a lipase. This method stands as a sustainable alternative to traditional chemical catalysis. researchgate.netnih.gov The high selectivity of enzymes can prevent unwanted side reactions, leading to higher purity products. nih.gov

Enzymatic Degradation: The degradation of polymers derived from this compound is another critical area of research, particularly concerning their environmental fate. The structure of the polymer, especially the nature of its side chains, significantly influences its susceptibility to enzymatic attack. nih.gov For polyacrylates, degradation is often initiated by the enzymatic hydrolysis of the ester linkages in the side chains. nih.govnih.gov Enzymes such as lipases and proteases (like chymotrypsin) are capable of catalyzing this hydrolysis. nih.govcore.ac.uk

The bulky benzyl group in poly(this compound) would likely influence the degradation kinetics. Studies on other acrylic polymers with large side chains suggest that while the C-C backbone is generally resistant to cleavage, the hydrolysis of the side-chain ester group is a key first step in primary biodegradation. nih.govresearchgate.net The rate of degradation is dependent on factors such as the polymer's crystallinity, molecular weight, and hydrophobicity, as well as environmental conditions like pH and temperature. nih.govmdpi.com Research has shown that the spacing of susceptible groups from the polymer backbone can dramatically affect the rate of enzymatic attack. nih.gov

Table 1: Potential Enzymes in the Lifecycle of this compound
Enzyme ClassSpecific Enzyme ExamplePotential ApplicationReaction TypeKey Advantages
LipaseCandida antarctica Lipase B (CALB)Monomer SynthesisTransesterificationHigh efficiency, mild conditions, solvent-free potential. researchgate.netnih.gov
LipaseLipase from Pseudomonas sp.Polymer DegradationHydrolysis of ester bondsInitiates degradation by cleaving side chains. core.ac.ukmdpi.com
Proteaseα-ChymotrypsinPolymer DegradationHydrolysis of side-chain estersDemonstrated activity on specific substrate groups attached to acrylate backbones. nih.gov

Biomimetic Polymerization Strategies

Biomimetic polymerization seeks to emulate the precision and efficiency of biological systems to create polymers with highly controlled and complex architectures. These strategies can offer unparalleled control over molecular weight, dispersity, and functionality, which are crucial for high-performance materials.

For a functional monomer like this compound, biomimetic approaches could unlock novel material properties. Strategies often involve either using biologically derived building blocks or mimicking biological processes. nih.gov While the monomer itself is synthetic, its polymerization can be guided by bio-inspired principles.

Key biomimetic strategies applicable to this compound include:

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with precisely defined architectures. mdpi.comacs.org These methods, which provide excellent control over the polymerization process, can be considered biomimetic in their ability to construct complex macromolecules with high fidelity, akin to protein synthesis. acs.orgnih.gov

Self-Assembly and Templating: Nature excels at using self-assembly to create structured materials. By incorporating specific functional groups into polymers of this compound, it is possible to direct their self-assembly into ordered nanostructures like micelles or films. researchgate.net For instance, block copolymers could be synthesized where one block is poly(this compound), leading to materials with unique phase behavior and properties. researchgate.net

Peptide- and DNA-based Catalysis and Scaffolding: Research into using peptides and DNA as catalysts or templates for polymerization is an emerging field. These biological macromolecules can direct the stereochemistry and sequence of monomers, offering a pathway to polymers with unprecedented structural control.

Computational Design and In Silico Screening of this compound Derivatives with Tailored Properties

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. Computational modeling and in silico screening provide a rational design framework to accelerate the development of new polymers with desired properties. nih.govnih.gov This approach allows researchers to create and test virtual libraries of compounds, prioritizing the most promising candidates for physical synthesis and testing. nih.govmdpi.com

The process for designing derivatives of this compound would typically follow these steps:

Virtual Library Generation: A large library of virtual derivatives is created by systematically modifying the chemical structure of this compound. This could involve adding different functional groups to the benzyl ring or altering the ester group. mdpi.comresearchgate.net

Property Prediction using QSPR: Quantitative Structure-Property Relationship (QSPR) models are employed to predict the physical, chemical, and even biological properties of the virtual compounds. mdpi.com These models correlate molecular descriptors with macroscopic properties.

Molecular Modeling and Simulation: More sophisticated computational methods are used to understand material properties at a molecular level. acs.org These techniques can simulate polymer chain conformations, interactions, and responses to stimuli. nih.govkoreascience.krresearchgate.net

Screening and Selection: The virtual library is screened based on the predicted properties. For example, if the goal is to develop a polymer with high thermal stability or specific optical properties, the computational results will identify the most promising molecular structures to pursue experimentally.

Table 2: Computational Tools for Designing this compound Derivatives
Computational MethodDescriptionApplication in Polymer Design
Quantum Mechanics (QM)Based on the electronic structure of molecules, providing high accuracy for a limited number of atoms. nih.govCalculates electronic properties, reaction energies, and optimizes monomer geometry. nih.gov
Molecular Dynamics (MD)Simulates the movement and interaction of atoms and molecules over time. nih.govacs.orgPredicts bulk properties like glass transition temperature, mechanical strength, and diffusion coefficients. acs.orgkoreascience.kr
Quantitative Structure-Property Relationship (QSPR)Statistical models that correlate molecular structure with macroscopic properties. mdpi.comresearchgate.netRapidly screens large virtual libraries for desired properties like refractive index, dielectric constant, or solubility. researchgate.net
Coarse-Graining (CG)Simplifies molecular representations to simulate larger systems over longer timescales. acs.orgModels the self-assembly of block copolymers and the morphology of polymer blends. acs.org

Broader Socio-Economic and Environmental Impact Research of this compound within the Chemical Industry

The commercial viability and societal acceptance of a new chemical compound like this compound depend not only on its performance but also on its broader socio-economic and environmental footprint.

Socio-Economic Impact: this compound falls into the category of specialty chemicals, a market characterized by high-value, performance-based products. The global specialty chemicals market is a multi-hundred-billion-dollar industry, projected to experience significant growth driven by rapid industrialization in emerging economies and increasing demand for high-performance materials in sectors like electronics, automotive, and construction. cognitivemarketresearch.comrootsanalysis.comuiowa.edupolarismarketresearch.comresearchnester.com

The development of novel monomers can stimulate economic activity by creating new applications and improving existing products. For instance, polymers with unique optical or mechanical properties derived from this compound could find use in advanced coatings, adhesives, or optical plastics, thereby driving innovation and market growth. cognitivemarketresearch.com However, the production of specialty chemicals is subject to stringent government regulations, such as REACH in Europe and EPA standards in the US, which govern their safe manufacturing, use, and disposal. cognitivemarketresearch.comfederalregister.govcornell.eduepa.gov

Environmental Impact and Life Cycle Assessment (LCA): The environmental impact of polymers is a subject of intense scrutiny. A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental burdens of a product from "cradle to grave"—encompassing raw material extraction, manufacturing, use, and end-of-life disposal. specialty-chemicals.eutandfonline.comnichem.solutionsnih.gov

For a polymer derived from this compound, an LCA would consider:

Raw Material Sourcing: The monomers are typically derived from fossil fuels, which has implications for resource depletion and greenhouse gas emissions. venturewell.org Research into bio-based feedstocks for acrylates is an active area aimed at reducing this impact. nichem.solutionsventurewell.org

Manufacturing: The polymerization process is often energy-intensive. The use of greener synthetic routes, such as enzymatic catalysis, can mitigate this impact. specialty-chemicals.eu

Use Phase: The durability and performance of the polymer during its service life are important factors.

End-of-Life: Most acrylic polymers are not biodegradable and can contribute to microplastic pollution. nih.govresearchgate.net The potential for recycling, chemical decomposition back to the monomer, or safe incineration with energy recovery are critical considerations for a sustainable material. tandfonline.comnih.gov

Table 3: Key Socio-Economic and Environmental Factors for this compound
FactorDescriptionKey Considerations
Market GrowthPositioned within the growing specialty chemicals market. cognitivemarketresearch.comresearchnester.comDemand from high-tech industries (e.g., coatings, electronics, adhesives). cognitivemarketresearch.com
Regulatory ComplianceAdherence to chemical safety and environmental regulations (e.g., REACH, EPA). cognitivemarketresearch.comepa.govToxicity profiles of residual monomers and polymer degradation products. nih.govca.gov
Resource DepletionDependence on fossil fuels for raw materials.Potential for bio-based synthesis routes to improve sustainability. venturewell.org
Climate ChangeEnergy consumption and greenhouse gas emissions during production and disposal. nichem.solutionsLCA to quantify carbon footprint and identify hotspots for improvement. tandfonline.com
PollutionPotential for polymer to persist in the environment as microplastic. nih.govResearch into controlled degradation pathways (e.g., enzymatic) and recycling options. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-benzylacrylate, and how can purity be validated?

  • Methodological Answer : this compound is commonly synthesized via Rh(I)-catalyzed asymmetric hydroformylation of α-benzyl acrylates. Key steps include:

  • Use of chiral ligands (e.g., (S)-L1) to control stereochemistry .
  • Optimization of reaction conditions (temperature, pressure, solvent) to enhance yield and enantiomeric excess (e.g., 20–50 bar CO/H₂, 40–60°C) .
  • Purity validation via HPLC (≥98% purity) and spectroscopic characterization (¹H/¹³C NMR, IR) .
  • Reference Table :
Catalyst SystemYield (%)ee (%)Conditions
Rh(I)/(S)-L1859240°C, 20 bar
Rh(I)/L2728560°C, 50 bar

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with water .
  • Waste Disposal : Follow EPA guidelines for ester-containing waste, avoiding aqueous disposal .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

  • Methodological Answer :

  • Use DFT calculations to predict transition states and enantioselectivity in Rh-catalyzed reactions.
  • Analyze steric/electronic effects of ligands using Gaussian09 or ORCA software .
  • Validate models against experimental data (e.g., %ee correlations) .

Q. What statistical methods resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Perform meta-analysis using and H statistics to quantify heterogeneity across studies .
  • Example : If I² > 50%, apply random-effects models to account for between-study variance .
  • Address bias via funnel plots or Egger’s regression .

Q. How to design experiments for characterizing novel this compound analogs?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substituents at the benzyl or acrylate positions.
  • Step 2 : Use LC-MS for structural confirmation and purity assessment.
  • Step 3 : Compare bioactivity via dose-response curves (IC₅₀/EC₅₀) against control compounds .
  • Data Presentation : Include error bars (±SEM) and statistical significance (p < 0.05) in graphs .

Methodological Challenges and Solutions

Q. How to address low reproducibility in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Ensure ligand purity (≥99%) via recrystallization.
  • Standardize CO/H₂ gas ratios (1:1) and monitor pressure stability .
  • Document detailed reaction parameters (e.g., stirring rate, solvent degassing) in supplementary materials .

Q. What strategies improve the sensitivity of spectroscopic characterization for trace impurities?

  • Methodological Answer :

  • Use high-field NMR (≥500 MHz) with cryoprobes for low-concentration samples.
  • Apply 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Couple GC-MS with selective ion monitoring (SIM) for impurity detection at <0.1% levels .

Data Presentation and Publication Guidelines

Q. How to structure a manuscript reporting this compound research?

  • Methodological Answer :

  • Abstract : Highlight enantioselectivity and bioactivity findings.
  • Results : Use tables for comparative yields/ee values and figures for mechanistic diagrams.
  • Supporting Information : Include raw NMR spectra, crystallographic data, and synthetic protocols .
  • Avoid : Overloading figures with chemical structures; limit to 2–3 key compounds per graphic .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.